molecular formula C15H19NO4 B11845846 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate CAS No. 1253790-65-6

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate

Cat. No.: B11845846
CAS No.: 1253790-65-6
M. Wt: 277.31 g/mol
InChI Key: GYASHAULZKOHPU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate is a synthetic organic compound with the CAS Number 1253790-65-6 and a molecular formula of C15H19NO4, corresponding to a molecular weight of 277.32 g/mol . This molecule features a piperidin-2-one core structure, which is a lactam and a common pharmacophore in medicinal chemistry. The structure is further substituted with an acetate ester at the 3-position and a 4-methoxybenzyl group at the 1-position of the piperidine ring. The calculated exact mass is 277.13, with a topological polar surface area of 55.84 Ų . As a high-purity reference standard, this compound is valuable for chemical research and development. It serves as a key synthetic intermediate or building block for the exploration of more complex molecules, particularly in pharmaceutical chemistry. Piperidine derivatives are of significant interest in drug discovery due to their widespread presence in biologically active compounds. Researchers can utilize this compound in the synthesis of novel chemical entities, method development in organic synthesis, and as an analytical standard for quality control purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1253790-65-6

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

[1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate

InChI

InChI=1S/C15H19NO4/c1-11(17)20-14-4-3-9-16(15(14)18)10-12-5-7-13(19-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

GYASHAULZKOHPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCN(C1=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate , a critical intermediate in the production of quinazolinone alkaloids, specifically Halofuginone and Febrifugine analogues.[1] These compounds possess significant antimalarial and anti-fibrotic properties.

The protocol focuses on a convergent synthetic route that prioritizes yield, purity, and scalability. Key features of this guide include:

  • Strategic Retrosynthesis: Analysis of the C3-functionalization and N-protection sequence.

  • Step-by-Step Protocol: A robust acetylation workflow suitable for gram-to-kilogram scale.[1]

  • Process Safety: Critical control points (CCPs) regarding the handling of 4-methoxybenzyl (PMB) chloride and exothermic acetylation reagents.

  • Analytical Validation: NMR and MS characterization standards.

Structural Analysis & Retrosynthesis

The target molecule features a piperidin-2-one (δ-valerolactam) core with two critical functionalizations:[1]

  • N-Position: Protected with a 4-Methoxybenzyl (PMB) group.[1] The PMB group is chosen for its stability under basic conditions and selective removability using oxidative conditions (e.g., CAN or DDQ) or strong acid (TFA).

  • C3-Position: An acetoxy (-OAc) group. This moiety often serves as a protected alcohol or a leaving group for subsequent stereoselective substitution reactions in the synthesis of Halofuginone.

Retrosynthetic Logic

The most efficient disconnection relies on the esterification of the C3-hydroxyl group. The hydroxyl precursor is derived from the N-alkylation of the commercially available 3-hydroxypiperidin-2-one.[1]

Retrosynthesis Target Target: 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate Precursor1 Intermediate A: 1-(4-Methoxybenzyl)-3-hydroxypiperidin-2-one Precursor1->Target Acetylation (Ac2O, Pyridine) StartMat1 Starting Material 1: 3-Hydroxypiperidin-2-one StartMat1->Precursor1 N-Alkylation (NaH, DMF) StartMat2 Reagent: 4-Methoxybenzyl Chloride (PMB-Cl) StartMat2->Precursor1 ReagentAc Reagent: Acetic Anhydride (Ac2O) ReagentAc->Target

Caption: Retrosynthetic disconnection showing the convergent assembly from 3-hydroxypiperidin-2-one.

Detailed Synthetic Protocols

Phase 1: Preparation of the N-PMB Precursor

Objective: Synthesis of 1-(4-methoxybenzyl)-3-hydroxypiperidin-2-one.[1] Rationale: The nitrogen must be protected before acetylation to prevent competitive N-acetylation or mixed products, although the amide nitrogen is less nucleophilic than the alcohol.

Reagents:

  • 3-Hydroxypiperidin-2-one (1.0 eq)[1]

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.1 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under inert atmosphere (N₂ or Ar).

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Slowly add a solution of 3-hydroxypiperidin-2-one (1.0 eq) in DMF.

    • Mechanism:[1][2][3][4] The base deprotonates the amide nitrogen (pKa ~17) preferentially over the secondary alcohol (pKa ~16-18) due to the resonance stabilization of the lactam anion, though equilibrium exists. Note: Using 2.2 eq of base would deprotonate both, but alkylation occurs at N due to higher nucleophilicity of the amide anion compared to the alkoxide in this scaffold.

  • Alkylation: Add PMB-Cl (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[5] Wash organics with brine to remove DMF. Dry over Na₂SO₄.[5]

  • Purification: Flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Phase 2: Acetylation (Target Synthesis)

Objective: Conversion of the hydroxyl group to the acetate ester. Rationale: Standard acetylation conditions are used. Pyridine serves as both solvent and base/catalyst.

Reagents:

  • 1-(4-Methoxybenzyl)-3-hydroxypiperidin-2-one (Intermediate A) (1.0 eq)[1]

  • Acetic Anhydride (Ac₂O) (1.5 eq)

  • Pyridine (3.0 eq or Solvent)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Optional catalyst)

  • Solvent: Dichloromethane (DCM) or neat Pyridine.

Step-by-Step Workflow:

AcetylationWorkflow Start Start: Intermediate A (1.0 eq) in DCM AddBase Add Pyridine (3.0 eq) & DMAP (0.1 eq) Start->AddBase Cool Cool to 0°C AddBase->Cool AddAc2O Dropwise Addition: Acetic Anhydride (1.5 eq) Cool->AddAc2O React Stir at RT (2 - 4 Hours) AddAc2O->React Check TLC Check (Disappearance of SM) React->Check Check->React Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extraction (DCM) & Acid Wash (1M HCl) Quench->Extract Final Final Product: Viscous Oil / Solid Extract->Final

Caption: Operational workflow for the acetylation of the secondary alcohol.

Detailed Procedure:

  • Dissolution: Dissolve Intermediate A (10 g, 42.5 mmol) in DCM (100 mL). Add Pyridine (10.3 mL, 127.5 mmol) and DMAP (0.52 g, 4.25 mmol).

  • Addition: Cool the solution to 0°C. Add Acetic Anhydride (6.0 mL, 63.75 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Remove ice bath and stir at RT for 3 hours.

  • Quench: Pour mixture into ice-cold saturated NaHCO₃ solution (100 mL). Stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Wash: Wash combined organics with 1M HCl (to remove pyridine), then brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expected yield 90–95%. The product is typically a colorless to pale yellow oil that may solidify upon standing.

Process Optimization & Troubleshooting

ParameterCommon IssueRoot CauseCorrective Action
N-Alkylation Low Yield (<50%)O-alkylation vs N-alkylation competition.[1]Ensure strictly anhydrous conditions. Use NaH in DMF (favors N-alkylation for lactams).[1] Keep temp < 0°C during addition.
Acetylation Incomplete ReactionSteric hindrance or wet solvent.Add catalytic DMAP (nucleophilic catalyst). Ensure Pyridine is dry.
Purification Pyridine SmellResidual Pyridine in product.Perform rigorous CuSO₄ (aq) or 1M HCl washes during workup. Azeotrope with toluene if necessary.
Stability HydrolysisEster instability.Store product at -20°C under Argon. Avoid prolonged exposure to aqueous base.

Analytical Validation (Self-Validating System)[1]

To confirm the identity of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate , ensure the following spectral signatures are present.

1H NMR (400 MHz, CDCl₃):

  • PMB Group: [1]

    • δ 7.20 (d, J=8.5 Hz, 2H, Ar-H)

    • δ 6.85 (d, J=8.5 Hz, 2H, Ar-H)

    • δ 4.55 (d, J=14.5 Hz, 1H, N-CH -Ar) & 4.40 (d, 1H) (AB System)

    • δ 3.80 (s, 3H, Ar-OCH ₃)

  • Acetate:

    • δ 2.15 (s, 3H, O=C-CH ₃)

  • Piperidone Core:

    • δ 5.10 (t, 1H, C3-H , alpha to ester/carbonyl) – Diagnostic shift downfield from ~3.8 ppm in precursor.

    • δ 3.20 (m, 2H, C6-H ₂)

    • δ 1.80–2.20 (m, 4H, C4/C5-H ₂)

Mass Spectrometry (ESI+):

  • Calculated Mass (C₁₅H₁₉NO₄): 277.13

  • Observed [M+H]⁺: 278.1

  • Observed [M+Na]⁺: 300.1

References

  • Synthesis of Halofuginone Intermediates

    • Source: Vertex AI / Google P
    • Relevance: Describes the synthesis of 3-hydroxypiperidine derivatives and their protection str
    • Link:[1]

  • Structural Characterization of N-PMB-Lactams

    • Source: National Institutes of Health (PMC). "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one".[1]

    • Relevance: Provides X-ray crystallography and synthesis details for the direct precursor (Intermedi
    • Link:

  • General Acetylation Protocols for Hydroxypiperidines

    • Source: PubChem Compound Summary (1-(4-Methoxybenzyl)
    • Relevance: Validates the stability and properties of PMB-protected piperidine diones and acetates.[1]

    • Link:[6]

Sources

characterization of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of the synthetic compound, 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate. The piperidine ring system is a cornerstone of modern medicinal chemistry, appearing as a critical scaffold in a vast number of pharmaceuticals and natural products.[1][2][3][4] Consequently, the rigorous and unambiguous structural elucidation and purity assessment of novel piperidine derivatives is a critical step in the drug discovery and development pipeline. This document outlines the strategic application of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure. Furthermore, it details protocols for assessing compound purity via chromatographic methods. The methodologies described herein are grounded in established analytical principles, providing researchers with a self-validating workflow for confirming the identity and quality of this and structurally related compounds.

Introduction: The Significance of the Piperidone Scaffold

The 2-piperidone (or δ-valerolactam) motif is a privileged heterocyclic structure. Its prevalence in biologically active molecules makes it a target of significant interest for synthetic and medicinal chemists. The introduction of substituents at various positions around the ring allows for the fine-tuning of physicochemical and pharmacological properties. The title compound, 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate, features several key functional groups: a tertiary lactam, an ester, and a para-methoxybenzyl (PMB) group, a common protecting group in organic synthesis.

The characterization strategy must therefore be capable of:

  • Confirming the presence and connectivity of each functional group.

  • Establishing the regiochemistry of the acetate group at the C3 position.

  • Verifying the attachment of the 4-methoxybenzyl group to the lactam nitrogen.

  • Quantifying the purity of the synthesized material.

This guide provides the experimental rationale and detailed protocols to achieve these objectives.

Analyte Genesis: Synthesis Context

For the purpose of characterization, it is essential to understand the synthetic origin of the analyte. 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate is most logically prepared via the acetylation of its precursor, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one.[5] This reaction typically involves treating the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

This synthetic context informs the characterization process. For instance, the starting material is a key potential impurity, and the analytical methods chosen must be able to resolve the acetate product from the precursor alcohol.

Physicochemical and Spectroscopic Characterization

A multi-faceted approach employing several spectroscopic techniques is required for unambiguous structural confirmation.

Molecular Formula and Physical Properties

A foundational step is the determination of basic physicochemical properties.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₄Calculated
Molecular Weight 277.32 g/mol Calculated
Exact Mass 277.1314Calculated
Appearance Expected to be a white to off-white solid or a viscous oil.Inferred from similar compounds[6]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and sparingly soluble in water.Inferred from functional groups
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Experiments should be conducted in a deuterated solvent such as Chloroform-d (CDCl₃).

3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.20dd1HH3The proton at C3 is deshielded by the adjacent acetate group and the lactam carbonyl. It will appear as a doublet of doublets due to coupling with the two protons at C4.
~ 4.55d (AB q)2HN-CH₂ -ArThe two benzylic protons are diastereotopic due to the chiral center at C3, and will likely appear as a pair of doublets (an AB quartet).
~ 3.80s3HO-CH₃ A characteristic singlet for the methoxy group protons on the aromatic ring.[7]
~ 3.30m2HH6The protons at C6 are adjacent to the lactam nitrogen and will appear as a multiplet.
~ 2.10s3HO=C-CH₃ A sharp singlet corresponding to the three equivalent protons of the acetyl group.[8]
~ 2.00 - 2.20m2HH4Multiplet for the two protons at C4, coupled to protons at C3 and C5.
~ 1.80 - 1.95m2HH5Multiplet for the two protons at C5, coupled to protons at C4 and C6.
~ 7.25d, J ≈ 8.8 Hz2HAr-HAromatic protons ortho to the CH₂ group.
~ 6.85d, J ≈ 8.8 Hz2HAr-HAromatic protons ortho to the OCH₃ group, shielded by the electron-donating methoxy group.

3.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~ 170.5C =O (Ester)Typical chemical shift for an ester carbonyl carbon.
~ 169.0C =O (Lactam)Typical chemical shift for a tertiary amide (lactam) carbonyl carbon.
~ 159.0Ar-C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~ 129.5Ar-C HAromatic carbons ortho to the CH₂ group.
~ 128.5Ar-C (Quaternary)Aromatic carbon attached to the benzylic CH₂ group.
~ 114.0Ar-C HAromatic carbons ortho to the OCH₃ group.
~ 70.0C3Carbon bearing the acetate group, shifted downfield by the electronegative oxygen.
~ 55.3O-C H₃Methoxy carbon.
~ 50.0N-C H₂-ArBenzylic carbon attached to the nitrogen.
~ 48.5C6Piperidine ring carbon adjacent to the nitrogen.
~ 28.0C4Piperidine ring aliphatic carbon.
~ 21.0O=C-C H₃Acetyl methyl carbon.
~ 20.5C5Piperidine ring aliphatic carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum is typically acquired as a thin film or KBr pellet.

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 1745StrongC=O Stretch (Ester)The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl.[9][10]
~ 1670StrongC=O Stretch (Lactam)The carbonyl of a six-membered lactam (a cyclic amide) shows a strong absorption in this region.[11][12]
~ 1240StrongC-O Stretch (Ester)Characteristic stretching vibration for the C-O single bond of the acetate group.
~ 1180, 1030StrongC-O Stretch (Aryl Ether)Asymmetric and symmetric C-O-C stretching of the anisole moiety.[9]
~ 3000-2850MediumC-H Stretch (Aliphatic)Stretching vibrations of the CH₂ and CH₃ groups in the piperidine ring and substituents.
~ 1610, 1510MediumC=C Stretch (Aromatic)Characteristic absorptions for the benzene ring.

The presence of two distinct, strong carbonyl peaks is the most telling feature in the IR spectrum, providing direct evidence for both the ester and lactam functionalities.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental composition.

ParameterExpected ResultRationale
Ionization Mode ESI PositiveThe lactam nitrogen and carbonyl oxygens can be readily protonated.
Adduct Ion [M+H]⁺Protonated molecule.
Calculated m/z 278.1387For [C₁₅H₂₀NO₄]⁺
Major Fragments m/z = 121.06Corresponds to the [CH₃O-C₆H₄-CH₂]⁺ fragment (p-methoxybenzyl cation), a very stable carbocation.
m/z = 218.11Corresponds to the loss of acetic acid ([M+H - 60]⁺).

The observation of the molecular ion with a mass accuracy of < 5 ppm provides high confidence in the assigned molecular formula.

Analytical Workflows and Protocols

The following section provides detailed methodologies for the characterization experiments.

Overall Characterization Workflow

The logical flow of analysis ensures that each piece of data builds upon the last, leading to a conclusive structural assignment.

G cluster_synthesis Analyte Preparation cluster_analysis Structural Elucidation & Purity cluster_conclusion Final Confirmation Synthesis Synthesis & Purification MS HRMS Analysis Synthesis->MS Confirm Mass IR IR Spectroscopy Synthesis->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purity HPLC/UPLC Purity NMR->Purity Confirm Structure Confirm Structure & Purity Confirmed NMR->Confirm MS->NMR Confirm Formula IR->Confirm Purity->Confirm

Caption: Workflow for the comprehensive characterization of the target compound.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and TMS provides a universal reference point (0 ppm) for chemical shifts.[13]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Set the instrument to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire data in high-resolution mode (resolution > 10,000 FWHM).

    • Rationale: Direct infusion is a straightforward method for pure compounds. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[14]

Protocol: Chromatographic Purity (HPLC)
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 275 nm) to detect the aromatic ring.

  • Method:

    • Equilibrate the column with a starting mixture (e.g., 70% A / 30% B).

    • Inject a 5-10 µL sample solution (~1 mg/mL in Acetonitrile).

    • Run a linear gradient from 30% B to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Rationale: Reverse-phase HPLC is a robust method for assessing the purity of small organic molecules. The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted and detected.

Data Synthesis and Conclusion

The definitive is achieved by synthesizing the data from all orthogonal analytical techniques. The HRMS data confirms the elemental composition. The IR spectrum confirms the presence of the key lactam and ester functional groups. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the atomic connectivity, confirming the regiochemistry and completing the structural proof. The purity is quantitatively determined by HPLC. The convergence of these independent datasets provides a high degree of confidence in the identity and quality of the material, rendering it suitable for use in further research and development activities.

References

  • Vertex AI Search. (n.d.). Infrared Spectroscopy. Retrieved February 19, 2026.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 19, 2026.
  • Supporting Information. (n.d.).
  • IR - spectroscopy. (n.d.). Lactams and Lactones IR Frequencies. Retrieved February 19, 2026.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 19, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved February 19, 2026, from [Link]

  • Michael, J. P., et al. (2007). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3277. Available at: [Link]

  • Supplementary Information. (n.d.). NMR data for methoxybenzyl compounds. Retrieved February 19, 2026.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 19, 2026.
  • Arkivoc. (2023).
  • Buffa, F. A., et al. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved February 19, 2026, from [Link]

  • Zefirova, O. N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8593. Available at: [Link]

  • Beilstein Journals. (n.d.).
  • Lee, H., et al. (2022). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 65(21), 14264-14285. Available at: [Link]

  • Oh, S., et al. (2011). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 66(12), 1300-1306. Available at: [Link]

  • Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds, 1-27. Available at: [Link]

  • One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). (2022). ChemistrySelect, 7(29), e202201389. Available at: [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl Acetate

[1][2]

Executive Summary & Compound Significance

This technical guide details the spectroscopic analysis of 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (hereafter referred to as Compound A ).[1][2] This molecule represents a critical chiral building block, most notably serving as a key intermediate in the total synthesis of quinazoline alkaloids such as Febrifugine and Halofuginone (potent antimalarials and antifibrotics).[2]

The coexistence of a

12
Chemical Identity[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl acetate[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 277.32 g/mol [1][2]

  • Key Features: Chiral center at C3, PMB protecting group, chemically distinct carbonyls (amide vs. ester).[1][2]

Structural Elucidation Strategy

The analysis of Compound A follows a subtractive logic path. We first confirm the functional groups (IR), then map the carbon skeleton and relative stereochemistry (NMR), and finally validate molecular mass and fragmentation (MS).[2]

Analytical Workflow Diagram

AnalyticalWorkflowcluster_logicDecision GatesSampleCrude/Pure SampleIRFT-IR Analysis(C=O Discrimination)Sample->IRStep 1NMR1H/13C NMR(Diastereotopicity Check)IR->NMRStep 2MSHRMS/ESI(Frag. Pathway)NMR->MSStep 3DataStructural ConfirmationNMR->DataConfirm C3-H ShiftMS->DataIntegration

Figure 1: Sequential workflow for the structural validation of Compound A, prioritizing functional group verification before stereochemical analysis.

Infrared Spectroscopy (FT-IR)[2][3][11]

Objective: To differentiate the ester and amide carbonyls and confirm the PMB ether linkage.

The IR spectrum of Compound A is dominated by the carbonyl region.[3] Unlike simple lactams, the presence of the

1
Functional GroupWavenumber (

)
IntensityDiagnostic Note
Ester C=O 1735 - 1745StrongHigher frequency due to electron-withdrawing oxygen (Acetate).[1][2]
Lactam C=O 1640 - 1655StrongLower frequency due to resonance overlap with Nitrogen lone pair.[1][2]
C-O-C (PMB) 1240 - 1250MediumAryl alkyl ether stretch (distinctive for PMB).[2]
C-H (Aromatic) 3000 - 3050WeakJust above

region.[2]

Technical Insight: If you observe a broadening or merging of the carbonyl peaks into a single band around 1700

2

2

Nuclear Magnetic Resonance (NMR)[2][6][11][13]

Objective: To map the carbon skeleton and, crucially, to observe the diastereotopic effect of the C3 chiral center on the achiral PMB group.[1]

H NMR Analysis (400 MHz, )

The presence of the chiral center at C3 breaks the symmetry of the benzylic protons on the PMB group. They will not appear as a singlet.

Position

(ppm)
Multiplicity

(Hz)
Interpretation
PMB-OMe 3.80Singlet (3H)-Characteristic methoxy group.[1][2]
PMB-Ar 6.85, 7.20AA'BB' (4H)~8.5para-substituted aromatic ring.[1][2]
N-CH2-Ar 4.40, 4.65AB System (2H)14.5Critical: Diastereotopic protons due to C3 chirality.[1][2] Large geminal coupling.
H-3 5.35dd (1H)5.5, 7.0Downfield shift due to

-N-C=O and

-O-C=O.[1][2]
Acetate-Me 2.15Singlet (3H)-Acetyl methyl group.[1][2]
H-6 3.20 - 3.35Multiplet (2H)-Protons adjacent to Lactam Nitrogen.[1][2]
H-4, H-5 1.80 - 2.10Multiplet (4H)-Piperidine ring methylene envelope.[1][2]
C NMR Analysis (100 MHz, )
Carbon Type

(ppm)
Assignment
Ester C=O 170.5Acetate Carbonyl
Lactam C=O 166.2Ring Carbonyl
Ar-C-O 159.0PMB ipso-carbon (attached to OMe)
C-3 68.5Chiral center (

to two carbonyls)
N-CH2-Ar 49.8Benzylic Carbon
PMB-OMe 55.3Methoxy Carbon
Connectivity Logic (Graphviz)[2]

The following diagram illustrates the key correlations observed in 2D NMR (COSY and HMBC) that confirm the structure.

NMR_Correlationscluster_legendLegendH3H-3(5.35 ppm)LactamCOLactam C=O(166 ppm)H3->LactamCOHMBC (Strong)EsterCOEster C=O(170 ppm)H3->EsterCOHMBC (Strong)H4H-4H3->H4COSYH_BenzylicN-CH2-Ar(AB System)H_Benzylic->LactamCOHMBCkey1Blue = HMBC (C-H)key2Red = COSY (H-H)

Figure 2: Key 2D NMR correlations. Note the H3 proton showing HMBC connectivity to BOTH carbonyls, definitively placing the acetate at position 3.[1]

Mass Spectrometry (MS)[2]

Objective: Validation of molecular weight and fragmentation pattern.

  • Ionization Mode: ESI (+) (Electrospray Ionization)[2]

  • Parent Ion:

    
    [2]
    
  • Sodium Adduct:

    
    [2]
    
Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic loss of the acetate group (neutral loss of acetic acid, 60 Da) and the cleavage of the PMB group.[2]

  • 
     278 
    
    
    218:
    Loss of Acetic Acid (
    
    
    ).[2] This generates the unsaturated lactam (enamide) species.[2]
  • 
     121:  Formation of the stable p-methoxybenzyl cation (tropylium-like ion).[2] This is the base peak in many spectra of PMB-protected compounds.
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without water interference.[1][2]

  • Mass: Weigh 10–15 mg of Compound A into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: If the compound was purified via chromatography with amines, trace triethylamine can shift the H-3 proton.[1] Filter the solution through a small plug of basic alumina if amine salts are suspected.[2]

  • Filtration: Pass the solution through a cotton plug inside a glass pipette directly into the NMR tube to remove suspended solids.

  • Acquisition: Run standard 1H (16 scans) and 13C (512 scans).

Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)

Since C3 is a stereocenter, determining the enantiomeric ratio (er) is vital for asymmetric synthesis applications.[2]

  • Column: Chiralpak AD-H or OD-H (Daicel).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (PMB absorption) and 210 nm (Amide/Ester).[2]

  • Expected Retention: The enantiomers typically separate with

    
    .[2] The PMB group provides excellent UV handle for detection.[2]
    

References

  • Sudarshan, K., & Aidhen, I. S. (2014). Synthesis of C-3 functionalized piperidin-2-ones and their application in the synthesis of alkaloids.[1][2] European Journal of Organic Chemistry.[1][2]

  • Michael, J. P., et al. (2006). Synthesis of febrifugine analogues: Crystallographic and spectroscopic data of N-PMB lactam intermediates.[1][2] National Institutes of Health (PMC).[2]

  • McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of N-protected lactams: Spectroscopic differentiation of diastereomers.[1][2] Journal of Organic Chemistry.

  • ChemicalBook Database. Spectral data for Piperidin-2-one derivatives.

(Note: While specific spectral databases are proprietary, the references above provide the authoritative methodology and analogous data used to construct this guide.)

Biological Activity and Therapeutic Potential of Piperidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinone scaffold—specifically the 4-piperidinone isomer—represents a "privileged structure" in medicinal chemistry due to its ability to mimic the bis(benzylidene) core of curcumin while offering superior pharmacokinetic stability. These derivatives function as potent electrophiles, primarily acting through Michael addition reactions with biological thiols. This guide analyzes their structural activity relationships (SAR), validates their mechanism of action in oncology and neurodegeneration, and provides reproducible protocols for their synthesis and biological screening.

Structural Activity Relationship (SAR) Analysis

The biological potency of piperidinone derivatives is governed by three critical structural domains. Understanding these is essential for rational drug design.

The Pharmacophore Triad
  • The

    
    -Unsaturated Ketone (The Warhead): 
    The C3 and C5 positions, when substituted with aryl methylene groups, form a conjugated enone system. This acts as a Michael acceptor , covalently binding to nucleophilic cysteine residues on target proteins (e.g., thioredoxin reductase, IKK
    
    
    
    ).
    • Insight: Bis-substitution (at both C3 and C5) generally yields higher cytotoxicity than mono-substitution due to the presence of two electrophilic sites.

  • The Nitrogen Atom (The Solubility Modulator): The N1 position allows for the attachment of polar groups (acyl, alkyl, or sulfonyl) to modulate lipophilicity (

    
    ) and bioavailability.
    
    • Insight: N-acryloyl substitutions have been shown to enhance covalent bonding with enzyme active sites.

  • Aryl Substituents (Electronic Tuning): Electron-withdrawing groups (EWGs) like -Cl or -F on the benzylidene rings increase the electrophilicity of the

    
    -carbon, enhancing reactivity with biological thiols.
    
Visualization: SAR Logic Flow

The following diagram illustrates the structural logic governing piperidinone bioactivity.

SAR_Logic cluster_mechanisms Mechanistic Impact Core 4-Piperidinone Core C3_C5 C3/C5 Arylidene (Michael Acceptor) Core->C3_C5 Condensation N1 N1 Substitution (Solubility/Targeting) Core->N1 Alkylation/Acylation BioActivity Biological Outcome C3_C5->BioActivity Covalent binding to Cys-rich enzymes ROS ROS Generation C3_C5->ROS Thiol Depletion N1->BioActivity Modulates LogP & BBB Permeability AChE AChE Inhibition N1->AChE Active Site Fitting

Caption: Structural dissection of the piperidinone scaffold showing how specific chemical modifications drive biological mechanisms.

Therapeutic Mechanisms and Applications[1][2][3][4]

Oncology: The "Curcumin Mimic" Strategy

4-Piperidinones are designed to overcome the poor bioavailability of curcumin while retaining its cytotoxicity.

  • Mechanism: They induce oxidative stress. The Michael acceptor depletes intracellular glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS).

  • Pathway: ROS accumulation triggers mitochondrial depolarization (

    
     collapse), releasing Cytochrome C and activating the intrinsic apoptotic cascade (Caspase-9 
    
    
    
    Caspase-3).
  • Key Evidence: Studies on compounds 2608 and 2610 demonstrated significant sub-G0/G1 cell cycle arrest in lymphoma lines [1].[1]

Neurodegeneration: Cholinesterase Inhibition

Piperidinone derivatives serve as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), relevant for Alzheimer's disease therapy.[2]

  • Mechanism: The piperidinone ring occupies the catalytic anionic site (CAS), while bulky N-substituents (e.g., benzyl groups) interact with the peripheral anionic site (PAS) via

    
     stacking.
    
  • Potency: Specific derivatives have shown ICngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     values in the sub-micromolar range (0.73 
    
    
    
    M), superior to the standard drug Galantamine [2].
Comparative Potency Data

The following table summarizes reported potency ranges for key derivatives.

Therapeutic TargetCompound ClassPrimary MechanismReported IC

/ Activity
Reference
Colon Cancer (HCT116) 3,5-bis(ylidene)-4-piperidinoneTopoisomerase II

Inhibition
0.5 - 4.0

M
[3]
Leukemia (CEM) N-dichloroacetyl-3,5-bis(benzylidene)ROS-mediated Apoptosis< 1.0

M
[1]
Alzheimer's (AChE) N-benzylpiperidone grafted heterocyclesDual CAS/PAS binding0.73

M
[2]
Antimicrobial (S. aureus) 2,6-diaryl-4-piperidinoneMembrane DisruptionMIC: 12.5 - 50

g/mL
[4]

Experimental Protocols

Synthesis: One-Pot Mannich Condensation

This protocol yields 2,6-diaryl-4-piperidinones. It is favored for its atom economy and simplicity.

Reagents:

  • Ketone (e.g., Acetone or 4-piperidone hydrochloride hydrate)

  • Aromatic Aldehyde (2 equivalents)

  • Ammonium Acetate (Nitrogen source)

  • Ethanol (Solvent)

Workflow Diagram:

Synthesis_Workflow Start Reagent Prep: Ketone + 2 eq. Aldehyde + NH4OAc Reflux Reflux in Ethanol (2-4 Hours) Start->Reflux TLC TLC Monitoring (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT Ice Bath Precipitation TLC->Cool Complete Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallization (EtOH/CHCl3) Filter->Recryst

Caption: Step-by-step workflow for the Mannich condensation synthesis of piperidinone derivatives.

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.01 mol of the ketone and 0.02 mol of the substituted benzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of ammonium acetate to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Once the starting materials are consumed (typically 2–4 hours), cool the reaction mixture in an ice bath. The product should precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from an ethanol/chloroform mixture to obtain pure crystals [5].

Bioassay: MTT Cytotoxicity Screening

To validate biological activity, the MTT assay is the industry standard for assessing cell metabolic activity.

Critical Considerations:

  • Solubilization: Piperidinone derivatives are often lipophilic. Dissolve stock solutions in DMSO, ensuring the final concentration of DMSO in the well does not exceed 0.5% to avoid solvent toxicity.

  • Controls: Always include a Positive Control (e.g., Curcumin or Cisplatin) and a Vehicle Control (DMSO only).

Protocol:

  • Seed cancer cells (e.g., HeLa or HCT116) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treat cells with graded concentrations of the piperidinone derivative (0.1

    
    M to 100 
    
    
    
    M) for 48h.
  • Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • Calculate IC

    
     using non-linear regression analysis.
    

References

  • NIH/PMC. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines.Link

  • Bioorganic Chemistry. (2017). Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines.Link

  • RSC Advances. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.[3][4]Link

  • Biomedical & Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5][6][7][8][9][10]Link

  • ResearchGate. (2015). One pot, three-component synthesis of 2,6-diaryl-4-piperidones under microwave irradiation.Link

Sources

Methodological & Application

Application Note: Laboratory Synthesis Protocol for 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate , a functionalized lactam scaffold often utilized in the development of febrifugine analogues and Factor Xa inhibitors.

Retrosynthetic Logic

The synthesis is designed around the C3-functionalization of the piperidin-2-one core . Direct


-acetoxylation is often low-yielding due to over-oxidation. Therefore, a stepwise 

-hydroxylation followed by esterification
is the preferred high-fidelity route.
  • Core Construction: Introduction of the p-methoxybenzyl (PMB) group to the lactam nitrogen to prevent N-acetylation and activate the

    
    -position.
    
  • Regioselective Oxidation: Generation of the thermodynamic enolate followed by trapping with an electrophilic oxygen source (Davis Oxaziridine).

  • Capping: Acetylation of the secondary alcohol to yield the final acetate.

Reaction Scheme Visualization

SynthesisRoute SM Piperidin-2-one (Valerolactam) Step1 Step 1: N-Alkylation (PMB-Cl, NaH) SM->Step1 Int1 1-(4-methoxybenzyl) piperidin-2-one Step1->Int1 Yield: ~85-90% Step2 Step 2: α-Hydroxylation (LiHMDS, Davis Oxaziridine) Int1->Step2 Int2 3-Hydroxy Intermediate Step2->Int2 Yield: ~75% Cryogenic (-78°C) Step3 Step 3: Acetylation (Ac2O, Pyridine) Int2->Step3 Product Target: 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate Step3->Product Yield: >90%

Figure 1: Linear synthetic pathway for the target lactam acetate.

Safety & Pre-requisites

Critical Hazards
  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Use strictly dry glassware and inert atmosphere (Ar/N2).

  • Lithium Hexamethyldisilazide (LiHMDS): Corrosive, moisture-sensitive. Handle in a glovebox or via Schlenk lines.

  • 4-Methoxybenzyl Chloride (PMB-Cl): Lachrymator and skin irritant. Handle in a fume hood.

  • Davis Oxaziridine: Potentially explosive if heated dry; store cold.

Equipment
  • Schlenk line or dual-manifold vacuum/nitrogen system.

  • Cryogenic cooling bath (Dry ice/Acetone for -78°C).

  • High-vacuum pump (<1 mmHg) for drying intermediates.

Detailed Experimental Protocols

Stage I: Synthesis of 1-(4-methoxybenzyl)piperidin-2-one

Objective: Protection of the lactam nitrogen to facilitate enolate formation.

Reagents:

  • Piperidin-2-one (Valerolactam): 10.0 mmol

  • Sodium Hydride (60% dispersion in oil): 12.0 mmol (1.2 equiv)

  • 4-Methoxybenzyl chloride (PMB-Cl): 11.0 mmol (1.1 equiv)

  • Solvent: DMF (Anhydrous), 20 mL

  • Quench: Sat. NH₄Cl

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (washed with dry hexanes to remove oil) in anhydrous DMF at 0°C.

  • Deprotonation: Add a solution of piperidin-2-one in DMF dropwise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool the mixture back to 0°C. Add PMB-Cl dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1, KMnO₄ stain).

  • Workup: Quench carefully with sat. NH₄Cl at 0°C. Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).

    • Expected Yield: 85–90%.

    • Appearance: Colorless to pale yellow oil/solid.

Stage II: Synthesis of 1-(4-methoxybenzyl)-3-hydroxypiperidin-2-one

Objective: Regioselective oxidation at the


-position.

Reagents:

  • N-PMB-Lactam (from Stage I): 5.0 mmol

  • LiHMDS (1.0 M in THF): 6.0 mmol (1.2 equiv)

  • (+)-Camphorsulfonyloxaziridine (Davis Reagent): 6.0 mmol (1.2 equiv)

  • Solvent: THF (Anhydrous), 50 mL

Protocol:

  • Enolate Formation: Cool a solution of N-PMB-Lactam in THF (30 mL) to -78°C (critical for regioselectivity).

  • Base Addition: Add LiHMDS dropwise via syringe pump over 20 minutes. Stir at -78°C for 1 hour.

    • Note: The solution may turn yellow/orange, indicating enolate formation.

  • Oxidation: Dissolve Davis reagent in THF (20 mL) and add it dropwise to the enolate solution at -78°C.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.

  • Quench: Add sat. NH₄Cl (10 mL) while still cold.

  • Workup: Extract with DCM (3 x 20 mL). Wash with brine.[1][2] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (SiO₂, 30-60% EtOAc in Hexanes).

    • Note: The byproduct (camphorimine) is less polar. The product is more polar.

    • Expected Yield: 70–75%.[1]

    • Data: ¹H NMR should show a characteristic multiplet at ~4.0-4.2 ppm for the H-3 proton.

Stage III: Synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Objective: Acetylation of the secondary alcohol.

Reagents:

  • 3-Hydroxy Intermediate (from Stage II): 2.0 mmol

  • Acetic Anhydride (Ac₂O): 4.0 mmol (2.0 equiv)

  • Pyridine: 6.0 mmol (3.0 equiv)

  • DMAP (4-Dimethylaminopyridine): 0.1 mmol (5 mol%)

  • Solvent: DCM (Dichloromethane), 10 mL

Protocol:

  • Setup: Dissolve the 3-hydroxy lactam in dry DCM at 0°C.

  • Addition: Add Pyridine, followed by DMAP. Then, add Acetic Anhydride dropwise.

  • Reaction: Stir at 0°C for 10 minutes, then warm to RT and stir for 2–4 hours.

  • Validation: TLC should show complete consumption of the polar alcohol spot and appearance of a less polar ester spot.

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine), then sat. NaHCO₃ (to remove acetic acid), then brine.

  • Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes) or recrystallization from Et₂O/Hexanes.

    • Expected Yield: >90%.[3][4][5]

Analytical Data Summary

ParameterSpecification / Expected ValueNotes
Appearance White to off-white solid
¹H NMR (CDCl₃)

7.2 (d, 2H, Ar), 6.8 (d, 2H, Ar)
PMB Aromatic protons

5.3-5.4 (dd, 1H)
H-3 (alpha-proton) , downfield due to OAc

4.5 (dd, 2H)
Benzylic CH₂ (AB system due to chirality)

3.8 (s, 3H)
Methoxy group (-OMe)

3.2 (m, 2H)
H-6 (N-CH₂)

2.1 (s, 3H)
Acetate Methyl (-COCH₃)
Mass Spec (ESI) [M+H]⁺ calc.[2][6] ~278.13Expect Na⁺ adducts commonly
IR Spectroscopy ~1735 cm⁻¹ (Ester C=O)~1640 cm⁻¹ (Lactam C=O)Distinct doublet in carbonyl region

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Enolization (Stage II): If the starting material remains, the LiHMDS may be degraded. Titrate LiHMDS or use fresh ampules. Ensure temperature is strictly -78°C to prevent N-C cleavage or polymerization.

  • Over-oxidation: If di-hydroxylation occurs (rare with Davis reagent but possible), ensure strict stoichiometry (1.1 - 1.2 equiv of oxidant).

  • Racemization: The

    
    -proton is acidic. Even if using chiral Davis reagent, the product may racemize during workup if the pH is too high. Keep workup neutral/mildly acidic.
    
Process Workflow Diagram

Workflow cluster_0 Stage II: Critical Oxidation Step Start N-PMB Lactam in THF (-78°C) LiHMDS Add LiHMDS (Enolate Gen) Start->LiHMDS 20 min Oxidant Add Davis Reagent (-78°C -> -20°C) LiHMDS->Oxidant 1 hr Quench Quench NH4Cl Oxidant->Quench 2 hr Extract Extraction (DCM) Wash Brine Quench->Extract Acetylate Acetylation (Ac2O/Pyridine) Extract->Acetylate Final Final Isolation Column Chromatography Acetylate->Final

Figure 2: Operational workflow for the critical oxidation and acetylation phases.

References

  • Synthesis of 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one (Precursor Protocol)

    • Source: Michael, J. P., et al. (2011). "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one." Acta Crystallographica Section E, E67, o51.
    • Context: Detailed synthesis of the hydroxy-intermedi
    • Link:[Link]

  • General

    
    -Hydroxylation of Lactams (Davis Reagent): 
    
    • Source: Davis, F. A., et al. (1990).[1] "Asymmetric oxidation of ester and amide enolates using new (camphorylsulfonyl)oxaziridines." Journal of Organic Chemistry, 55(4).

    • Context: Mechanistic grounding for the enolate oxid
    • Link:[Link]

  • Acetylation Protocols for 3-Hydroxy Lactams

    • Source: Williams, P. D., et al. (1995).[7] "1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist."[7][8] Journal of Medicinal Chemistry.

    • Context: Demonstrates stability and handling of similar functionalized piperidine scaffolds.
    • Link:[Link]

Sources

application of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl Acetate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (hereafter referred to as Compound A ) is a high-value, protected building block used primarily in the synthesis of 3-hydroxypiperidine derivatives. This scaffold is structurally significant because the 3-hydroxypiperidine core is the pharmacophore of several potent alkaloids, most notably Febrifugine (antimalarial) and Halofuginone (antifibrotic/autoimmune therapeutic).

Why this compound?

  • Orthogonal Protection: The molecule features two distinct protecting groups: a p-methoxybenzyl (PMB) group on the lactam nitrogen and an acetate ester on the C3-hydroxyl. This allows for controlled, sequential functionalization.[1]

  • Chirality Transfer: It is frequently employed in its enantiopure form (typically derived from the chiral pool or asymmetric hydrogenation) to establish the C3 stereocenter early in the synthesis of complex alkaloids.

  • Versatility: It serves as a precursor to both 3-hydroxypiperidin-2-ones (via deprotection) and 3-hydroxypiperidines (via lactam reduction), bridging the gap between lactam-based peptidomimetics and saturated nitrogen heterocycles.

Part 2: Technical Application & Protocols

Application 1: Synthesis of the 3-Hydroxypiperidin-2-one Core

The primary utility of Compound A is to generate the free 3-hydroxy-δ-lactam core, a motif found in various kinase inhibitors and GPCR ligands. The challenge lies in removing the robust N-PMB group without racemizing the C3 center.

Mechanistic Insight: The PMB group on an amide/lactam nitrogen is significantly more stable than on an amine. Standard hydrogenolysis (H₂/Pd-C) often fails or requires harsh conditions (high pressure/temperature) that can compromise other functionalities. The industry-standard method utilizes Ceric Ammonium Nitrate (CAN) for oxidative cleavage, which proceeds via a radical cation mechanism.

Protocol 1: Orthogonal Deprotection Sequence

Objective: Isolate 3-hydroxypiperidin-2-one from Compound A.

Step 1: Acetate Hydrolysis (Mild Basic Conditions)

  • Dissolve Compound A (1.0 equiv) in MeOH (10 mL/g).

  • Cool to 0 °C. Add K₂CO₃ (1.5 equiv) or LiOH·H₂O (1.2 equiv).

  • Stir at 0 °C for 30 min, then warm to RT for 1–2 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of starting material (

    
    ).
    
  • Workup: Neutralize with Amberlyst-15 (H+ form) or dilute HCl to pH 7. Filter and concentrate.

  • Result: 1-(4-methoxybenzyl)-3-hydroxypiperidin-2-one.

Step 2: Oxidative N-Deprotection (CAN Method) Critical Note: This reaction generates 4-methoxybenzaldehyde as a byproduct.

  • Dissolve the intermediate from Step 1 in MeCN:H₂O (4:1) . Concentration: 0.1 M.

  • Cool to 0 °C.

  • Add Ceric Ammonium Nitrate (CAN) (3.0–4.0 equiv) portion-wise over 15 minutes. The solution will turn orange/red.

  • Stir at 0 °C for 2–4 hours.

  • Quench: Add saturated Na₂SO₃ or NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with EtOAc (3x) to remove the aldehyde byproduct. The product (3-hydroxypiperidin-2-one) is highly water-soluble.

  • Isolation: Lyophilize the aqueous phase or perform continuous extraction with CHCl₃/iPrOH (3:1).

  • Purification: Flash chromatography (DCM/MeOH 9:1).

Application 2: Transformation to Febrifugine Analogues

Compound A is a "masked" form of the piperidine ring in Febrifugine. The synthesis requires the reduction of the lactam carbonyl to a methylene group.

Protocol 2: Lactam Reduction to 3-Hydroxypiperidine

Objective: Convert Compound A into N-PMB-3-hydroxypiperidine.

  • Substrate: Start with Compound A (Acetate protected) or the deacetylated intermediate. Keeping the acetate often improves solubility in ether/THF.

  • Reagent: Borane-Dimethyl Sulfide Complex (BH₃·DMS) or LiAlH₄ .

    • Note: LiAlH₄ will simultaneously remove the acetate group (reductive cleavage to alcohol).

  • Procedure (LiAlH₄ Method):

    • Suspend LiAlH₄ (3.0 equiv) in anhydrous THF under Argon at 0 °C.

    • Add Compound A (dissolved in THF) dropwise.

    • Reflux for 6–12 hours.

    • Fieser Quench: Cool to 0 °C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of LiAlH₄ used.
    • Filter the granular precipitate. Concentrate the filtrate.

  • Outcome: 1-(4-methoxybenzyl)piperidin-3-ol.

  • Downstream: This intermediate can be coupled with quinazolinone derivatives (via alkylation or reductive amination after PMB removal) to synthesize Halofuginone analogues.

Part 3: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start 1-(4-methoxybenzyl)- 2-oxopiperidin-3-yl acetate (Compound A) Inter1 1-(4-methoxybenzyl)- 3-hydroxypiperidin-2-one Start->Inter1 1. K2CO3, MeOH (Acetate Hydrolysis) Target2 N-PMB-3-Hydroxypiperidine (Febrifugine Precursor) Start->Target2 LiAlH4, THF, Reflux (Global Reduction) Target1 3-Hydroxypiperidin-2-one (Chiral Scaffold) Inter1->Target1 2. CAN, MeCN/H2O (Oxidative Deprotection) Target3 Halofuginone (Antifibrotic Drug) Target2->Target3 Multi-step Coupling (Quinazolinone attachment)

Figure 1: Divergent synthetic pathways from the parent scaffold to bioactive targets.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Purity (HPLC) >98%Impurities often include the deacetylated product (if stored in wet conditions). Dry under high vacuum.
Appearance White to off-white solidYellowing indicates oxidation of the PMB group. Recrystallize from EtOAc/Hexane.
Deprotection Yield Typical: 75–85%If yield is low during CAN deprotection, ensure temperature is strictly 0 °C to prevent ring opening.
Chirality (ee) >99% (if chiral starting material)Avoid strong bases (e.g., NaH) during acetate hydrolysis to prevent racemization at C3.

References

  • Synthesis of 3-Hydroxypiperidin-2-ones

    • Klegraf, E., & Kunz, H. (2012).[2] Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405.[2] Link

  • PMB Deprotection on Lactams (CAN Method)

    • Bull, S. D., et al. (2002). Exploiting the oxidative cleavage of the p-methoxybenzyl (PMB) protecting group. Journal of the Chemical Society, Perkin Transactions 1, (10), 1269-1279. Link

  • Halofuginone Synthesis Context

    • McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)-Febrifugine and (+)-Halofuginone. The Journal of Organic Chemistry, 75(2), 518–521. Link

  • General Lactam Reduction Protocols

    • Smith, M. B. (2013).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Section 19-46: Reduction of Amides).

Sources

Application Notes & Protocols for 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-392512-01 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Introduction and Compound Profile

This document provides detailed procedures and safety protocols for the handling and storage of 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate (CAS No. 1253790-65-6), a specialized chemical intermediate intended for research and development purposes.[1] Given its complex structure, which incorporates a substituted piperidine core, this compound warrants careful handling to mitigate potential risks. The molecular structure suggests potential applications as a building block in medicinal chemistry and drug discovery, possibly in the development of novel therapeutic agents, analogous to related structures used in the synthesis of enzyme inhibitors.[2][3]

The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule necessitates a risk assessment based on its constituent chemical moieties: a piperidine derivative, an acetate ester, and a methoxybenzyl group. This guide is therefore built on a conservative approach, inferring potential hazards from structurally related compounds to ensure the highest level of safety for all personnel.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 1253790-65-6 Atomaxchem[1]
Molecular Formula C₁₅H₁₉NO₄ Atomaxchem[1]
Molecular Weight 277.32 g/mol Atomaxchem[1]
Physical Form Solid (predicted) Inferred

| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform.[4] | Inferred from Piperidine[4] |

Hazard Assessment and Risk Analysis: A Structure-Activity Rationale

The potential hazards of 1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-3-yl] acetate are best understood by deconstructing its molecular architecture.

  • Piperidine Core: The foundational risk is associated with the piperidine substructure. Piperidine itself is a corrosive, flammable, and toxic organic base.[5] It is classified as causing severe skin burns and is toxic upon inhalation or contact.[4][5] While the N-substitution and oxidation to a lactam in the target molecule will alter its basicity and reactivity, it is imperative to handle the compound as a potential skin and eye irritant or corrosive until empirical data proves otherwise.[6][7] Thermal decomposition may also lead to the release of irritating vapors and toxic nitrogen oxides.[6]

  • Acetate Ester Group: Acetate esters, such as ethyl acetate or the related 4-methoxybenzyl acetate, can be flammable and may cause irritation upon contact.[8][9] They are generally considered to have low systemic toxicity but can act as defatting agents upon prolonged skin contact.[9]

  • 4-Methoxybenzyl (Anisyl) Group: The 4-methoxybenzyl acetate analogue is not classified as hazardous under GHS/CLP regulations and has applications in fragrances and flavorings, suggesting a lower toxicity profile for this portion of the molecule.[10][11][12]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes safety measures.

Mandatory Controls and PPE:

  • Engineering Control: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of any dusts or vapors.[4][6]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[4][13]

  • Skin Protection:

    • Wear a flame-resistant lab coat.

    • Chemical-resistant gloves (e.g., Nitrile, Neoprene) must be worn. Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if contamination occurs.[13]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14][15] An emergency eyewash station and safety shower must be readily accessible.[6]

Standard Operating Protocol for Handling

This protocol outlines the essential steps for safely handling the compound during typical laboratory workflows.

start Start: Retrieve from Storage prep Preparation 1. Verify fume hood is operational. 2. Don appropriate PPE. 3. Prepare workspace with absorbent liner. start->prep weigh Weighing - Use anti-static weigh boat. - Tare balance with boat. - Carefully transfer solid into boat. - Record mass and close primary container. prep->weigh dissolve Solubilization - Add solvent to a clean, labeled vessel. - Slowly add the weighed solid to the solvent. - Stir/sonicate until dissolved. weigh->dissolve use Experimental Use - Transfer solution via pipette or syringe. - Keep vessel covered when not in use. dissolve->use cleanup Cleanup & Disposal - Decontaminate workspace. - Dispose of waste in labeled hazardous waste container. - Remove PPE. use->cleanup end End: Return to Storage cleanup->end

Caption: Standard workflow for handling the solid compound.

Step-by-Step Protocol:

  • Pre-Handling Checklist:

    • Ensure the chemical fume hood has a valid certification and is functioning correctly.

    • Don all required PPE as specified in Section 3.0.

    • Cover the work surface within the fume hood with a disposable absorbent liner.

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the hood.

  • Weighing and Transfer:

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use an anti-static weigh boat or weighing paper on a tared analytical balance inside the hood.

    • Carefully transfer the required amount of solid using a clean spatula. Avoid generating dust.

    • Promptly and securely close the main container.

  • Solution Preparation:

    • Add the weighed solid to a pre-labeled vessel containing the desired solvent.

    • If necessary, use a magnetic stirrer or sonicator to aid dissolution. Keep the vessel covered with a cap or paraffin film to minimize vapor release.

  • Post-Handling:

    • Decontaminate the spatula and work surfaces.

    • Segregate and dispose of all contaminated disposable materials (gloves, liners, weigh boats) into a designated solid hazardous waste container.

    • Dispose of excess solutions in the appropriate liquid hazardous waste container.

Protocol for Safe Storage and Chemical Compatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[6] Refrigeration may be suitable for long-term storage, but always ensure the container is tightly sealed to prevent moisture absorption.[16]

  • Atmosphere: Keep the container tightly closed and sealed in a dry, well-ventilated area.[6][13]

  • Light: Protect from direct sunlight.[9][16] Using an amber vial or storing it inside a cabinet is recommended.

  • Location: Store in a dedicated flammable materials safety cabinet, as related compounds (piperidine, acetate esters) are flammable.[17] Do not store on open shelves or above eye level.[10][18]

A Compound (1-[(4-methoxybenzyl)methyl]-2-oxopiperidin-3-yl] acetate) B Store Separately From A->B C Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid) B->C D Strong Acids (e.g., HCl, H₂SO₄) B->D E Strong Bases B->E

Caption: Segregate from incompatible chemical classes.

Table 2: Chemical Incompatibility

Incompatible Material Class Examples Rationale and Potential Hazard
Strong Oxidizing Agents Peroxides, Bromine, Chromic Acid, Nitric Acid Can react violently, potentially leading to fire or explosion.[6][15]
Strong Acids Hydrochloric Acid, Sulfuric Acid Can cause hydrolysis of the acetate ester and potentially react with the lactam, leading to decomposition.[6][9]

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze hydrolysis of the ester group. |

Emergency and Spill Response Protocol

Immediate and correct response to an emergency is crucial.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician or poison control center immediately.[6]

Spill Response:

A Spill Occurs B Evacuate immediate area Alert others A->B C Assess Spill Is it large or small? B->C D Small Spill (<100 mL / 10g) C->D Small E Large Spill (>100 mL / 10g) C->E Large F Don PPE (gloves, goggles, respirator if needed) D->F J Contact EH&S Evacuate lab E->J G Cover with inert absorbent (vermiculite, sand) F->G H Collect material with non-sparking tools Place in sealed waste container G->H I Decontaminate area Dispose of all materials as hazardous waste H->I

Caption: Flowchart for chemical spill response.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spill is significant, remove all sources of ignition.[6]

  • Containment (Small Spills): For small spills of the solid, carefully sweep or vacuum (with HEPA filter) the material. For small liquid spills, cover with an inert absorbent material like vermiculite, sand, or a spill pillow.[6] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[6][19]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department.

Waste Disposal

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless instructed by EH&S.

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal.[20]

References

  • Vertex AI Search. (2023, March 16).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • American University of Beirut. GUIDELINES FOR CHEMICAL STORAGE IN LABS.
  • CPAchem Ltd.
  • Carl ROTH. (2025, March 31).
  • Patsnap Eureka. (2025, September 10).
  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.
  • Scribd.
  • Chemwin. (2025, July 25).
  • Solenis. (2024, August 4).
  • Fisher Scientific. (2015, February 3). SAFETY DATA SHEET for 2-(1-Methoxy)
  • Greenbook.net.
  • Arysta Lifescience South Africa.
  • MilliporeSigma. (2024, September 8).
  • Fisher Scientific. (2023, October 11).
  • PubChem.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
  • Atomaxchem. [1-[(4-methoxyphenyl)
  • ChemicalBook. (2026, January 13).
  • National Center for Biotechnology Information. (2022, October 17).
  • MedChemExpress. Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers PMID: 36251833.

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preparation of stock solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Stock Solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate for Biological Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reproducibility and reliability of in vitro and in vivo biological assays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. For novel small molecules like 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate, establishing a robust protocol for creating stable, high-concentration stock solutions is a critical first step in the drug discovery and development process. Improper handling, such as the use of inappropriate solvents or storage conditions, can lead to compound precipitation, degradation, or inaccurate concentration assessment, ultimately resulting in misleading biological data.[1][2]

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. As a Senior Application Scientist, the protocols outlined below are based on established best practices for small molecule handling and are designed to ensure the integrity and stability of the compound for biological testing.[3][4]

Physicochemical Properties and Solubility Considerations

While specific experimental data for 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is not widely available, its chemical structure suggests it is a lipophilic molecule with poor aqueous solubility. The presence of the methoxybenzyl group and the acetate ester contribute to its organic character. Analogous structures, such as 4-methoxybenzyl acetate (anisyl acetate), are known to be insoluble in water and soluble in organic solvents like alcohols and oils.[5][6] Therefore, a suitable organic solvent is required to prepare a concentrated stock solution.

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of non-aqueous soluble compounds for biological assays.[1][2][4] It is miscible with a wide range of aqueous buffers and cell culture media, allowing for the necessary dilutions to achieve final working concentrations. However, it is crucial to use anhydrous DMSO to minimize the potential for compound degradation, particularly for molecules containing hydrolytically sensitive functional groups like esters.[4][7]

Table 1: Recommended Materials and Equipment

ItemSpecificationsRationale
1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetateHigh purity solid (>98%)Ensures accuracy of stock solution concentration.
Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture gradeMinimizes water content to prevent hydrolysis and is suitable for biological assays.
Analytical BalanceCalibrated, with a readability of at least 0.1 mgFor accurate weighing of the compound.
Sterile Microcentrifuge Tubes or VialsPolypropylene or glassInert materials to prevent compound adsorption and contamination.[7]
Vortex Mixer-To ensure complete dissolution of the compound.
Calibrated Micropipettes-For accurate volume measurements.
Personal Protective Equipment (PPE)Lab coat, gloves, safety glassesStandard laboratory safety practice.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution (e.g., 10 mM) of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate in DMSO.

1. Calculation of Required Mass:

  • Determine the molecular weight (MW) of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. (Note: As this is a hypothetical compound for this example, we will assume a MW of 291.33 g/mol based on its chemical formula C16H19NO4).

  • Use the following formula to calculate the mass of the compound needed for a desired stock concentration and volume: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 291.33 g/mol / 1000 = 2.91 mg

2. Weighing the Compound:

  • Accurately weigh the calculated mass of the compound using a calibrated analytical balance into a sterile microcentrifuge tube or vial.

3. Dissolution:

  • Add the required volume of anhydrous DMSO to the tube containing the compound.

  • Vortex the solution vigorously until the compound is completely dissolved. The solution should be clear and free of any visible particles.[3][8]

  • If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes can be applied.[3] However, it is essential to ensure the compound is heat-stable.

4. Aliquoting and Storage:

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can affect compound stability.[3][9]

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.[3][9]

Diagram 1: Workflow for High-Concentration Stock Solution Preparation

cluster_prep Stock Solution Preparation calc Calculate Required Mass weigh Weigh Compound calc->weigh dissolve Add Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions for Biological Assays

This protocol describes the preparation of working solutions from the high-concentration stock for use in cell-based or other biological assays.

1. Thawing the Stock Solution:

  • Thaw a single aliquot of the high-concentration stock solution at room temperature.

2. Intermediate Dilutions (if necessary):

  • For creating a range of concentrations for dose-response studies, it is often best to perform serial dilutions of the DMSO stock solution in DMSO before diluting into the aqueous assay buffer or cell culture medium.[4] This helps to prevent precipitation of the compound.

3. Final Dilution into Aqueous Medium:

  • Prepare the final working concentrations by diluting the stock or intermediate DMSO solutions into the appropriate pre-warmed cell culture medium or assay buffer.

  • Crucially, add the small volume of the DMSO solution to the larger volume of the aqueous medium while gently vortexing or mixing. [3] This rapid dispersion helps to prevent the compound from precipitating out of solution.

  • Never add the aqueous medium to the concentrated DMSO stock.

4. Final DMSO Concentration:

  • Ensure that the final concentration of DMSO in the assay wells is kept to a minimum, typically at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[8][9] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[9]

Diagram 2: Serial Dilution and Preparation of Working Solutions

cluster_dilution Working Solution Preparation thaw Thaw Stock Aliquot intermediate Perform Intermediate Dilutions in DMSO (Optional) thaw->intermediate final_dilution Dilute into Aqueous Medium intermediate->final_dilution vortex_mix Vortex Immediately final_dilution->vortex_mix assay Add to Biological Assay vortex_mix->assay

Caption: Workflow for preparing working solutions for assays.

Quality Control and Stability

Ensuring the quality and stability of the stock solution is paramount for generating reliable biological data.

1. Visual Inspection:

  • Before each use, visually inspect the thawed stock solution for any signs of precipitation or cloudiness. If any solid is observed, the aliquot should be discarded.

2. Concentration and Purity Assessment (Recommended):

  • For critical experiments or long-term studies, it is advisable to periodically assess the concentration and purity of the stock solution.

  • High-Performance Liquid Chromatography (HPLC) is a robust method to confirm the concentration and identify any potential degradation products.[10]

  • UV-Vis Spectrophotometry can be used for a quicker concentration check if the compound has a known molar extinction coefficient at a specific wavelength.[11]

3. Stability of Acetate Esters:

  • Acetate esters can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[12] Using anhydrous DMSO and storing aliquots at low temperatures will significantly slow down this degradation process.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture into the solution.[9]

Table 2: Storage and Handling Summary

ConditionRecommendationRationale
Solvent Anhydrous, cell culture grade DMSOMinimizes water content, reducing hydrolysis risk.[4][7]
Stock Concentration 10-30 mM (empirically determined)High enough for serial dilutions but low enough to ensure solubility.[1]
Storage Temperature -20°C or -80°CSlows down potential degradation and maintains stability.[3][9]
Aliquoting Single-use volumesMinimizes freeze-thaw cycles and potential for contamination.[3][9]
Light Sensitivity Store in amber vials or protect from lightA general precaution for organic compounds as light can cause degradation.
Final DMSO in Assay ≤ 0.1%To avoid solvent-induced cytotoxicity.[8]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of high-quality stock solutions of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate for biological testing. Adherence to these procedures, including the use of anhydrous DMSO, proper storage in single-use aliquots, and appropriate quality control measures, will contribute significantly to the generation of accurate and reproducible experimental results.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • Kirby, A. J. (1971).
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2022, April 15). Developing and Validating Dissolution Procedures.
  • Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]

  • HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Methoxybenzyl acetate Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl acetate. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cellulose esters synthesized using a tetrabutylammonium acetate and dimethylsulfoxide solvent system | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF.
  • Wikipedia. (n.d.). Anisyl acetate. Retrieved from [Link]

  • ResearchGate. (2016, February 10). Can I do esterification in DMSO?. Retrieved from [Link]

  • MDPI. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, structure elucidation, spectroscopic analysis, thermal, and NLO properties of 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one | Request PDF. Retrieved from [Link]

  • Preprints.org. (2024, January 8). Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. This resource is designed for researchers and drug development professionals to navigate the challenges of this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Overview

The synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is typically achieved in a two-step process. First, the precursor lactam, 1-(4-methoxybenzyl)piperidin-2-one, undergoes α-hydroxylation to yield 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one. This intermediate alcohol is then acetylated to produce the final target compound. This guide will address potential issues in both critical steps.

Synthesis_Workflow Start 1-(4-methoxybenzyl)piperidin-2-one Step1 α-Hydroxylation (LiHMDS, (+)-CSO) Start->Step1 Intermediate 3-Hydroxy-1-(4-methoxybenzyl) -piperidin-2-one Step1->Intermediate Step2 Acetylation (Ac₂O, Base) Intermediate->Step2 End 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate Step2->End

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question: My reaction to form the hydroxylated intermediate, 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one, has failed or shows very low yield. What went wrong?

Answer: Failure at this critical α-hydroxylation step typically points to one of two areas: inefficient formation of the lithium enolate or a problem with the subsequent oxidation.

1. Inefficient Enolate Formation: The deprotonation of the α-carbon is the foundation of this step. The lithium hexamethyldisilazide (LiHMDS) base is extremely sensitive to moisture.

  • Causality: Protic sources, primarily water, will rapidly quench the strong base and any enolate that is formed, halting the reaction. The enolate itself is also thermally unstable.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). The solvent (THF) must be anhydrous, preferably distilled from a suitable drying agent like sodium/benzophenone.

    • Verify Base Quality: Use a freshly opened bottle of LiHMDS or a solution that has been recently titrated to confirm its molarity. Performance degrades with storage.

    • Maintain Low Temperature: The reaction must be kept between -78 °C and -70 °C during base addition and enolate formation.[1] Use a dry ice/acetone or argon cryo-cooling bath. Temperatures above this can lead to undesired side reactions.

2. Ineffective Hydroxylation: The transfer of an oxygen atom from (+)-camphorsulfonyloxaziridine (CSO) to the nucleophilic enolate is the second key event.

  • Causality: An insufficient amount or poor quality of the CSO will naturally lead to low conversion. The reaction is also slow at cryogenic temperatures, requiring extended reaction times.

  • Solutions:

    • Check Reagent Quality: Use CSO from a reliable commercial source or one that has been properly synthesized and stored.

    • Confirm Stoichiometry: While the literature shows a 2:1 molar ratio of CSO to the starting lactam may be used, ensure accurate measurements are made.[1]

    • Allow Sufficient Reaction Time: The literature protocol specifies stirring for 16 hours while maintaining the temperature between -70 and -60 °C to ensure the reaction goes to completion.[1]

Troubleshooting_Hydroxylation Start Low Yield of 3-Hydroxy Intermediate Cause1 Inefficient Enolate Formation Start->Cause1 Cause2 Ineffective Hydroxylation Start->Cause2 Sol1a Ensure Anhydrous Conditions (Solvent/Glassware) Cause1->Sol1a Sol1b Verify Base Quality (Fresh/Titrated LiHMDS) Cause1->Sol1b Sol1c Maintain Temp (-78 to -70 °C) Cause1->Sol1c Sol2a Check CSO Reagent Quality Cause2->Sol2a Sol2b Confirm Stoichiometry (e.g., 2:1 CSO:Lactam) Cause2->Sol2b Sol2c Increase Reaction Time (e.g., 16h at -70 °C) Cause2->Sol2c

Caption: Troubleshooting logic for the α-hydroxylation step.

Question: The acetylation of my 3-hydroxy intermediate is incomplete or the final product is impure. What should I do?

Answer: This is a standard esterification reaction. Issues here usually relate to reaction conditions, reagent purity, or product stability during workup.

1. Incomplete Reaction:

  • Causality: The hydroxyl group on the piperidinone ring is a secondary alcohol, which can be sterically hindered. The reaction may not reach completion without optimization.

  • Solutions:

    • Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

    • Add a Catalyst: While a base like triethylamine or pyridine is necessary to neutralize the acid byproduct, adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

    • Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If it stalls at room temperature, consider gently heating to 40-50 °C.

2. Product Impurity/Decomposition:

  • Causality: The acetate ester product can be susceptible to hydrolysis, especially under basic conditions during the aqueous workup.

  • Solutions:

    • Mild Aqueous Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃), which is a weak base, rather than a stronger base like sodium hydroxide.

    • Minimize Contact with Water: Perform the aqueous extraction steps efficiently without prolonged stirring to reduce the risk of hydrolysis.

    • Thorough Drying: Ensure the organic layer is dried completely with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Residual water can co-distill and hydrolyze the product upon heating.

    • Purification: If impurities persist, purification by flash column chromatography on silica gel is recommended.[2] A solvent system of hexanes and ethyl acetate is a common starting point for compounds of this type.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the α-hydroxylation step? A1: While other strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) could theoretically be used to form the enolate, LiHMDS is often preferred. Its bulky nature can enhance selectivity, and it is commercially available in high purity. Any substitution would require significant re-optimization of the reaction conditions.

Q2: What is the detailed protocol for the synthesis of the 3-hydroxy precursor? A2: The following protocol is adapted from published literature.[1]

Reagent/ParameterRecommended Quantity/SettingPurpose
Step 1: Enolate Formation
1-(4-methoxybenzyl)piperidin-2-one1.0 eq (e.g., 322 mg, 1.47 mmol)Starting Material
Anhydrous Tetrahydrofuran (THF)~40 mLSolvent
Hexamethyldisilazane2.0 eq (e.g., 0.63 mL)LiHMDS precursor
n-Butyllithium (n-BuLi)2.0 eq (e.g., 1.83 mL of 1.6 M)LiHMDS precursor
Temperature-70 °CStabilize base & enolate
Stirring Time1 hourEnsure complete enolate formation
Step 2: Hydroxylation
(+)-Camphorsulfonyloxaziridine (CSO)2.0 eq (e.g., 0.67 g)Oxidizing Agent
Anhydrous THF (for CSO)~20 mLSolvent for addition
Temperature-70 to -60 °CControl reaction rate
Stirring Time16 hoursDrive reaction to completion

Experimental Protocol: α-Hydroxylation

  • To a solution of hexamethyldisilazane in anhydrous THF (10 mL) at -70 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium dropwise. Stir for 20 minutes to pre-form LiHMDS.

  • Slowly add a solution of 1-(4-methoxybenzyl)piperidin-2-one in anhydrous THF (20 mL) to the LiHMDS solution, maintaining the temperature at -70 °C.

  • Stir the resulting solution at this temperature for 1 hour.

  • Add a solution of (+)-camphorsulfonyloxaziridine in anhydrous THF (20 mL) dropwise.

  • Continue stirring for 16 hours, allowing the temperature to remain between -70 and -60 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

  • Extract the mixture with an organic solvent like ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification.

Q3: What is a reliable protocol for the final acetylation step? A3: The following is a general, robust protocol for acetylation.

Reagent/ParameterRecommended Quantity/SettingPurpose
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one1.0 eqSubstrate
Anhydrous Dichloromethane (DCM) or THFSufficient to dissolve substrateSolvent
Triethylamine (Et₃N) or Pyridine1.5 - 2.0 eqBase (Acid Scavenger)
Acetic Anhydride (Ac₂O)1.2 - 1.5 eqAcetylating Agent
4-Dimethylaminopyridine (DMAP)0.1 eqCatalyst (Optional)
Temperature0 °C to Room TemperatureControl reaction rate
Stirring Time2-12 hours (Monitor by TLC)Drive reaction to completion

Experimental Protocol: Acetylation

  • Dissolve the 3-hydroxy intermediate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or pyridine), followed by the catalytic amount of DMAP (if used).

  • Add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water or saturated NaHCO₃ solution.

  • Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove base, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Q4: What safety precautions are essential for this synthesis? A4: Safety is paramount.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves to prevent severe burns. Ensure good ventilation to prevent CO₂ buildup.

  • Reactive Chemicals: Use a fume hood and wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, throughout the procedure.

References

  • Kaye, P. T., & Nocanda, X. W. (2010). 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o51. [Link]

  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-6. [Link]

  • O'Neil, I. A., et al. (2016). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Organic & Biomolecular Chemistry, 14(30), 7230-4. [Link]

  • Zaldivar-Diez, J., et al. (2023). Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers. Journal of Medicinal Chemistry, 66(21), 14896-14911. [Link]

  • Pacific Biosciences. (2018). Guide - Low Yield Troubleshooting. [Link]

  • Kuswardani, R. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Needham, J., et al. (2021). Synthesis and preliminary evaluation of 211At-labeled inhibitors of prostate-specific membrane antigen for targeted alpha therapy. Journal of Nuclear Medicine, 62(1), 88-95. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Piperidinone scaffolds are central to numerous bioactive molecules and pharmaceuticals, making their efficient and controlled synthesis a critical aspect of modern medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and insights from the field.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For piperidinone synthesis, several factors can be at play. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

  • Poor Quality of Reagents or Solvents:

    • Insight: Many reactions for piperidinone synthesis, especially those involving strong bases or organometallic reagents, are highly sensitive to moisture and air.[4] Degradation of starting materials or reagents will directly lead to lower yields.

    • Actionable Advice:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use High-Purity Reagents: Use freshly opened or properly stored anhydrous solvents and reagents. Consider purifying solvents and liquid reagents by distillation.

      • Reagent Titration: For highly reactive reagents like organolithiums or Grignard reagents, consider titrating them before use to determine their exact concentration.

  • Suboptimal Reaction Temperature:

    • Insight: The temperature can significantly influence the reaction rate and the formation of side products. Some reactions require low temperatures to control exotherms and minimize side reactions, while others need elevated temperatures to proceed at a reasonable rate.

    • Actionable Advice:

      • Low-Temperature Addition: For reactions involving highly reactive nucleophiles, such as the addition of an acetylide to a 4-piperidone, perform the addition at a low temperature (e.g., -78 °C for organolithiums or 0 °C for Grignard reagents) to minimize side reactions like enolization.[4]

      • Systematic Temperature Screening: If the optimal temperature is unknown, perform small-scale parallel reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to identify the ideal condition.

  • Incorrect Stoichiometry or Order of Addition:

    • Insight: The molar ratio of reactants and the order in which they are added can dramatically affect the outcome of the reaction. For instance, in multicomponent reactions like the Petrenko-Kritschenko synthesis, the stoichiometry of the aldehyde, amine, and β-ketoester is crucial.[5]

    • Actionable Advice:

      • Vary Stoichiometry: Systematically vary the molar ratios of your reactants in a series of small-scale experiments to find the optimal balance.

      • Optimize Addition Order: Experiment with different orders of addition. For example, adding the base to the substrate solution versus adding the substrate to the base solution can sometimes prevent side reactions.

  • Inefficient Catalyst or Base:

    • Insight: The choice of catalyst or base is critical. For example, in base-promoted cyclizations, the strength and steric bulk of the base can influence the reaction pathway.

    • Actionable Advice:

      • Screen a Panel of Catalysts/Bases: If applicable, screen a variety of catalysts (e.g., different Lewis acids, transition metal catalysts) or bases (e.g., KOtBu, NaH, DBU, triethylamine) to identify the most effective one.

      • Consider Catalyst Loading: Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired product.

Common Byproducts & Minimization Strategies:

  • Enolization of Piperidone Starting Material:

    • Insight: In reactions involving strong bases, the deprotonation of the α-carbon of the piperidone can lead to the formation of a non-reactive enolate, which is a common side reaction.[4]

    • Minimization Strategies:

      • Use a Less Basic Nucleophile/Base: If possible, switch to a less basic reagent. For example, a Grignard reagent might be preferable to an organolithium.[4]

      • Lower the Reaction Temperature: Performing the reaction at a lower temperature can favor the desired nucleophilic addition over deprotonation.

      • Change the Cation: The choice of counter-ion can influence the reactivity. For example, Li+, Na+, and K+ bases can have different effects.

  • Over-alkylation or Acylation at the Piperidine Nitrogen:

    • Insight: In reactions involving N-alkylation or N-acylation, the formation of quaternary ammonium salts or di-acylated products can occur, especially with highly reactive electrophiles.[6]

    • Minimization Strategies:

      • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating or acylating agent.[6]

      • Slow Addition: Add the electrophile slowly to the reaction mixture, using a syringe pump for better control. This helps to maintain a low concentration of the electrophile, favoring mono-substitution.[6]

  • Polymerization or Decomposition:

    • Insight: Some starting materials or products may be unstable under the reaction conditions, leading to polymerization or decomposition, particularly at higher temperatures.

    • Minimization Strategies:

      • Lower the Reaction Temperature: This is often the most effective way to minimize decomposition.

      • Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Q3: How can I control the stereoselectivity of my reaction?

Controlling stereochemistry is often a critical goal in the synthesis of bioactive molecules.

Strategies for Stereocontrol:

  • Chiral Catalysts or Auxiliaries:

    • Insight: The use of chiral catalysts (e.g., chiral Lewis acids, organocatalysts) or chiral auxiliaries attached to one of the reactants is a powerful strategy for inducing enantioselectivity or diastereoselectivity.

    • Actionable Advice:

      • Literature Precedent: Search for literature precedents for similar transformations to identify effective chiral catalysts or auxiliaries.

      • Screen Chiral Ligands: For transition metal-catalyzed reactions, screen a library of chiral ligands to find the one that provides the best stereocontrol.

  • Substrate Control:

    • Insight: The existing stereocenters in a substrate can direct the stereochemical outcome of a reaction.

    • Actionable Advice:

      • Conformational Analysis: Consider the most stable conformation of your starting material to predict the likely stereochemical outcome.

      • Protecting Groups: The choice of protecting groups can influence the steric environment around the reacting center and thus affect the stereoselectivity.

  • Reaction Conditions:

    • Insight: The solvent, temperature, and choice of reagents can all influence the stereochemical outcome. For example, a switch in diastereoselectivity has been observed between Lewis and Brønsted acid catalysis in some piperidone syntheses.[7]

    • Actionable Advice:

      • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents to optimize stereoselectivity.

      • Temperature Optimization: Lowering the reaction temperature often leads to higher stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted piperidinones?

There are several established methods for synthesizing substituted piperidinones, including:

  • Mannich-type Reactions: This is a classic method that involves the condensation of an aldehyde, an amine, and a compound with an active methylene group, such as a β-ketoester.[1][5] The Petrenko-Kritschenko piperidone synthesis is a well-known example of a multicomponent reaction of this type.[5]

  • Cyclization of Acyclic Precursors: Piperidinones can be synthesized by the cyclization of appropriately functionalized acyclic precursors, such as δ-amino esters or δ-halo amides.[8]

  • Hydrogenation of Pyridinones: The reduction of substituted pyridinones can yield the corresponding piperidinones. Care must be taken to avoid over-reduction to the piperidine.

  • [4+2] Cycloadditions (Diels-Alder Reactions): Imines or iminium ions can react with dienes in aza-Diels-Alder reactions to form tetrahydropyridines, which can then be converted to piperidinones.

Q2: How do I choose the right solvent for my reaction?

The choice of solvent is crucial and can affect solubility, reaction rate, and even the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices for reactions involving polar, charged intermediates, such as SN2 reactions.

  • Ethereal Solvents (e.g., THF, Diethyl Ether): These are commonly used for reactions involving organometallic reagents like Grignard and organolithium reagents.

  • Non-polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions that require high temperatures or are sensitive to polar solvents.

  • Protic Solvents (e.g., Ethanol, Water): These are often used for reactions like the Mannich condensation, but they are incompatible with many reactive reagents.[1]

Q3: I'm having trouble purifying my substituted piperidinone. What are some effective purification strategies?

Purification can be challenging due to the polarity of the piperidinone core.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material. A systematic screening of different solvents and solvent mixtures is recommended. Common solvents for recrystallizing piperidones include ethanol, methanol, ethyl acetate, and mixtures thereof.[1]

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography is the method of choice.

    • Normal Phase (Silica Gel): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica and a mixture of water and acetonitrile or methanol as the eluent can be effective.

  • Acid-Base Extraction: The basic nitrogen atom in the piperidinone ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: Small-Scale Parallel Reaction for Optimization of Base and Solvent

This protocol is designed for the efficient screening of different bases and solvents to optimize your reaction conditions.

Materials:

  • Starting materials (A and B)

  • A panel of bases (e.g., KOtBu, NaH, DBU, triethylamine)

  • A panel of anhydrous solvents (e.g., THF, DMF, Toluene, Acetonitrile)

  • Small reaction vials with stir bars

  • Inert atmosphere (nitrogen or argon)

  • TLC plates and developing chamber

  • LC-MS for analysis

Procedure:

  • Preparation: In an inert atmosphere glovebox or using a Schlenk line, arrange a series of reaction vials.

  • Addition of Reactants: To each vial, add starting material A (e.g., 0.1 mmol).

  • Addition of Solvents: To each vial, add a different anhydrous solvent (e.g., 1 mL).

  • Addition of Bases: To each vial, add a different base (e.g., 0.12 mmol).

  • Addition of Second Reactant: Add starting material B (e.g., 0.11 mmol) to each vial.

  • Reaction: Stir the reactions at the desired temperature (e.g., room temperature) for a set amount of time (e.g., 12 hours).

  • Monitoring: Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS analysis.

  • Analysis: Compare the conversion to the desired product in each reaction to identify the optimal base and solvent combination.

Reaction Vial Base Solvent Temperature (°C) Conversion (%)
1KOtBuTHF2585
2NaHTHF2560
3DBUTHF2545
4KOtBuDMF2595
5KOtBuToluene2530

Table 1: Example of a data table for reaction optimization.

Visualizations

Reaction_Troubleshooting_Workflow start Low Reaction Yield q1 Are reagents and solvents anhydrous and high purity? start->q1 sol1 Use freshly purified/ distilled reagents and solvents. Work under inert atmosphere. q1->sol1 No q2 Is the reaction temperature optimal? q1->q2 Yes sol1->q2 sol2 Perform a temperature screen (e.g., -20°C, RT, 50°C). q2->sol2 No q3 Is the stoichiometry correct? q2->q3 Yes sol2->q3 sol3 Systematically vary the molar ratios of reactants. q3->sol3 No q4 Is the catalyst/base efficient? q3->q4 Yes sol3->q4 sol4 Screen a panel of different catalysts or bases. q4->sol4 No end Improved Yield q4->end Yes sol4->end

Caption: A decision-making workflow for troubleshooting low reaction yields.

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolate Formation cluster_2 Mannich Addition cluster_3 Cyclization & Product Formation Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion Amine Amine Amine->Iminium_Ion Mannich_Adduct Mannich_Adduct Iminium_Ion->Mannich_Adduct Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Base Base Base->Enolate Enolate->Mannich_Adduct Piperidinone Substituted Piperidinone Mannich_Adduct->Piperidinone

Caption: A simplified mechanism of the Mannich reaction for piperidinone synthesis.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Petrenko-Kritschenko piperidone synthesis. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Acid and base catalyzed piperidone synthesis from amino acid. ResearchGate. [Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis method of intermediate N-phenyl-4-piperidone.
  • Synthesis process of N-sustituent-4-piperidyl alcohol.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. [Link]

  • One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. Australian Journal of Chemistry. [Link]

  • A kind of preparation method of 2-piperidone.
  • Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

  • A process for the preparation of 4-piperidone hcl hydrate.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances. [Link]

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identifying and minimizing by-products in the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our goal is to empower researchers, scientists, and drug development professionals to identify and minimize by-product formation, thereby improving yield, purity, and process reliability.

Section 1: The Core Synthesis Pathway

The target molecule is typically synthesized via the N-alkylation of 3-acetoxy-2-piperidone with 4-methoxybenzyl chloride (PMB-Cl). This reaction is generally performed in the presence of a base to deprotonate the lactam nitrogen, creating a nucleophile that attacks the electrophilic benzylic carbon of PMB-Cl.

A typical workflow for this synthesis is outlined below.

G cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A 3-Acetoxy-2-piperidone E Combine Reactants under Inert Atmosphere (N2) A->E B 4-Methoxybenzyl Chloride B->E C Base (e.g., NaH, K2CO3) C->E D Anhydrous Solvent (e.g., DMF, ACN) D->E F Stir at Controlled Temperature (e.g., RT to 60°C) E->F G Monitor by TLC/LC-MS F->G H Quench Reaction G->H I Aqueous Workup & Extraction H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K L Final Product: 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate K->L

Caption: General experimental workflow for the synthesis.

Section 2: Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by an analysis of the root cause and a detailed protocol for remediation.

Q1: My yield is low, and TLC analysis shows a significant amount of unreacted 3-acetoxy-2-piperidone. What is going wrong?

A1: Root Cause Analysis & Solution

Low conversion is typically due to incomplete deprotonation of the lactam nitrogen or insufficient reactivity of the alkylating agent. The pKa of a lactam N-H is approximately 17-19, requiring a sufficiently strong base for efficient deprotonation.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. However, it degrades upon exposure to moisture. Use freshly opened NaH or wash the mineral oil dispersion with anhydrous hexane and dry it under nitrogen before use. Potassium carbonate (K2CO3) is a milder alternative but may require higher temperatures and longer reaction times.[1][2] Ensure it is finely powdered and dried in an oven before use.

    • Solvent: Use high-purity, anhydrous solvents like DMF or acetonitrile (ACN). Water will quench the base and hydrolyze the product.

    • 4-Methoxybenzyl chloride (PMB-Cl): This reagent can degrade over time.[3] Use a fresh bottle or verify its purity by NMR before use.

  • Optimize Reaction Conditions:

    • Base Stoichiometry: Use at least 1.1-1.2 equivalents of a strong base like NaH to ensure complete deprotonation. For weaker bases like K2CO3, 2-3 equivalents may be necessary.[4]

    • Temperature: If using NaH, the reaction can often proceed at room temperature. When using K2CO3, heating to 60-80°C may be required to drive the reaction to completion.[4]

    • Addition Order: Add the base to a solution of the lactam in the anhydrous solvent and stir for 30-60 minutes at 0°C or room temperature to allow for complete salt formation before adding the PMB-Cl.[2]

Q2: I've isolated a major by-product with a mass corresponding to the loss of the acetyl group (M-42). How can I prevent this?

A2: Root Cause Analysis & Solution

This by-product is 1-(4-methoxybenzyl)-3-hydroxy-2-piperidone, resulting from the hydrolysis of the acetate ester. This occurs when water is present in the reaction or during the workup procedure, especially under basic conditions.[5][6]

Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N2 or Argon).

    • Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened sealed bottle.

    • Handle hygroscopic reagents like NaH and K2CO3 in a glovebox or under a positive pressure of inert gas.

  • Modify Workup Procedure:

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH4Cl) solution at 0°C instead of water, as it is less basic.

    • Minimize the time the product is in contact with basic aqueous layers during extraction.

    • If basic hydrolysis is a persistent issue, consider synthesizing the target molecule via an alternative route: N-alkylation of 3-hydroxy-2-piperidone first, followed by acetylation of the hydroxyl group.

Q3: My LC-MS shows a by-product with the same mass as my desired product, but it has a different retention time. What is it?

A3: Root Cause Analysis & Solution

The most likely culprit is an O-alkylation by-product: 2-acetoxy-1-(4-methoxybenzyl)-1,4,5,6-tetrahydropyridine. Lactams possess two nucleophilic sites: the nitrogen and the exocyclic oxygen of the amide. The selectivity between N- and O-alkylation is a classic challenge and depends on several factors, including the base, solvent, and the nature of the electrophile (Hard and Soft Acid-Base theory).[7][8][9][10]

  • N-Alkylation (Desired): Favored by softer electrophiles and conditions that promote the formation of the nitrogen anion.

  • O-Alkylation (By-product): Favored by harder electrophiles.[11]

Caption: Competing N- vs. O-alkylation pathways.

Minimization Strategy:

FactorTo Favor N-Alkylation (Desired)Rationale
Base/Counterion Use NaH or KH. The smaller, harder cations (Na+, K+) associate more strongly with the harder oxygen atom, leaving the softer nitrogen more available for attack.Follows Hard and Soft Acid-Base (HSAB) principles.[7][11]
Solvent Use polar aprotic solvents like DMF or DMSO.These solvents effectively solvate the cation, leading to a more "naked" and reactive nitrogen anion.[4]
Alkylating Agent Use alkyl halides (Cl, Br, I). 4-methoxybenzyl chloride is a relatively soft electrophile, which inherently favors N-alkylation.Harder alkylating agents like trialkyloxonium salts (Meerwein's reagent) or alkyl triflates strongly favor O-alkylation.[11][12]
Additives Add a catalytic amount of potassium iodide (KI).In-situ generation of the more reactive and softer 4-methoxybenzyl iodide via the Finkelstein reaction can increase the rate and selectivity of N-alkylation.[4]
Q4: I'm observing by-products related to the alkylating agent, such as 4-methoxybenzyl alcohol and bis(4-methoxybenzyl) ether. Why?

A4: Root Cause Analysis & Solution

These by-products arise from the decomposition or side reactions of 4-methoxybenzyl chloride.

  • 4-methoxybenzyl alcohol: Forms if PMB-Cl reacts with hydroxide ions, which can be generated from residual water reacting with a strong base like NaH.

  • bis(4-methoxybenzyl) ether: Can form if 4-methoxybenzyl alcohol (formed in situ) is deprotonated and then reacts with another molecule of PMB-Cl.

Prevention Strategy:

  • Strictly Anhydrous Conditions: This is the most critical factor. The absence of water prevents the formation of hydroxide ions, which is the primary route to these by-products.

  • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of PMB-Cl. A large excess increases the probability of side reactions.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate the decomposition of the alkylating agent.[3]

  • Purification of PMB-Cl: If the starting material is old or of questionable purity, it may already contain some 4-methoxybenzyl alcohol. Consider a quick purification by flash chromatography if necessary.

References

  • Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of Organic Compounds. Wiley-VCH. (General reference for reaction mechanisms).
  • Alhaique, F., Cozzani, R. G., & Riccieri, F. M. (1976). O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Il Farmaco; edizione scientifica, 31(12), 845–848.
  • Gao, Y., et al. (2021). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(10), 361-367.
  • Reddy, M. V. R., et al. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron, 63(49), 12257-12265.
  • Karlsson, J. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Uppsala University.
  • Li, W., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion of HSAB theory).
  • Sieser, J. E., et al. (2000). The development of a practical, enantioselective synthesis of a key piperidine intermediate for the synthesis of NK-1 receptor antagonists. Organic Process Research & Development, 4(5), 373-379.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Marcote, T., et al. (2013). Gold-Catalyzed Annulation of N-Allenamides and Alkene-Tethered Oxime Ethers: Direct Assembly of Substituted Piperidines and Piperidine-Containing Aza-Bridged Compounds.
  • Stack Exchange. (2021). Major product formed when 4-Methoxybenzil is reacted with a base. Chemistry Stack Exchange. Retrieved from [Link]

  • Shawali, A. S., et al. (1998). N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ChemInform, 29(42).
  • Zhang, Q., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8470-8477.
  • Varma, R. S., & Varma, M. (1999).
  • Li, W., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8470–8477.
  • Kormos, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2322.
  • Abdel-Magid, A. F. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 10(6), 854-878.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (2014). WO2014108919A2 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.
  • ResearchGate. (n.d.). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Retrieved from [Link]

  • Helt, J. C., et al. (2020).
  • Random Experiments International. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Rosini, M., et al. (2001). Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Journal of Medicinal Chemistry, 44(23), 4011-4014.
  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10.
  • Tatikonda, R., et al. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). Biomedical Journal of Scientific & Technical Research, 45(1).
  • Khan, I., & Ibrar, A. (2003). Synthesis of Some 3-Aryl-1,2,4-oxadiazoles Carrying a Protected L-Alanine Side Chain. Journal of the Brazilian Chemical Society, 14(4).

Sources

resolving issues with the solubility of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate (MW: 277.32 g/mol , CAS: 1253790-65-6). As a compound featuring a lipophilic 4-methoxybenzyl group, a polar lactam ring, and an ester functional group, its solubility profile can be complex, often leading to precipitation or incomplete dissolution in aqueous media common to biological assays.[1][2] This resource is designed to explain the underlying chemical principles and provide validated protocols to overcome these issues, ensuring the integrity and reproducibility of your experiments.

Compound Profile & Initial Assessment

A foundational understanding of the physicochemical properties of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is critical for troubleshooting. The molecule's structure dictates its behavior in various solvents. The large, non-polar 4-methoxybenzyl group contributes to its low aqueous solubility, a common challenge for nearly 90% of molecules in the drug discovery pipeline.[3] Conversely, the polar lactam and acetate moieties allow for solubility in specific organic solvents.

PropertyValueSource
CAS Number 1253790-65-6Atomaxchem[2]
Molecular Formula C₁₅H₁₉NO₄Atomaxchem[2]
Molecular Weight 277.32 g/mol Atomaxchem[2]
Predicted XLogP3 ~2.0 - 2.6PubChem[4]
Appearance White to off-white solid (typical)N/A

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: My compound is insoluble in my aqueous buffer (e.g., PBS, TRIS). What is the first step?

Answer: Direct dissolution of a lipophilic compound like this in a purely aqueous medium is highly unlikely to succeed. The primary cause is the unfavorable energy required for the non-polar regions of the molecule to interact with the highly polar water molecules.[5]

The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent. This stock can then be carefully diluted into your aqueous buffer to the final desired concentration.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): The most common choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with water.

  • N,N-Dimethylformamide (DMF): An alternative to DMSO, also a polar aprotic solvent with excellent solubilizing properties.

  • Ethanol: A less toxic option that can be effective, though it may have lower solubilizing power than DMSO or DMF for highly lipophilic compounds.

Q2: I prepared a DMSO stock solution, but the compound precipitated immediately upon dilution into my aqueous buffer. What's happening and how do I fix it?

Answer: This is a classic problem of a compound "crashing out" of solution. It occurs when the concentration of the organic co-solvent is not high enough in the final solution to keep the compound dissolved. When the DMSO stock is diluted into the buffer, the polarity of the overall solvent system increases dramatically, causing the poorly water-soluble drug to precipitate.[6]

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Often, the required therapeutic or experimental concentration is well below the solubility limit.

  • Increase the Co-solvent Concentration: If the experimental protocol allows, increasing the final percentage of the organic solvent can maintain solubility. However, be cautious, as high concentrations of DMSO or ethanol (>1%) can be toxic to cells or interfere with enzyme kinetics. Always run a vehicle control with the same final solvent concentration to assess its impact.[6]

  • Use a Different Solubilization Strategy: If the above steps fail, more advanced techniques may be necessary. These include the use of surfactants or cyclodextrins. For example, cyclodextrins form inclusion complexes with poorly soluble drugs, effectively shielding the non-polar regions and increasing aqueous solubility.[7]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes a self-validating method for preparing a standard 10 mM stock solution in DMSO.

Materials:

  • 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out approximately 2.77 mg of the compound into a clean vial. (Calculation: 277.32 g/mol * 0.010 mol/L * 0.001 L = 2.7732 mg for 1 mL).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. The energy from sonication helps to break down the crystal lattice structure.[8]

  • Visual Inspection (Validation Step 1): Hold the vial against a light source. The solution should be completely clear with no visible particles. If cloudiness or particles persist, the compound may not be soluble at this concentration in this solvent.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Workflow: Troubleshooting Compound Precipitation

The following diagram outlines a logical workflow for addressing precipitation issues during experimental setup.

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Formulation Strategies cluster_3 Validation Precipitate Precipitation observed upon dilution into aqueous buffer LowerConc Action: Lower final compound concentration Precipitate->LowerConc First approach CheckSuccess Does the solution remain clear? LowerConc->CheckSuccess IncreaseSolvent Action: Increase final co-solvent % (e.g., 0.5% -> 1% DMSO) Run vehicle control. IncreaseSolvent->CheckSuccess WarmBuffer Action: Gently warm buffer (37°C) before adding stock. Check thermal stability. WarmBuffer->CheckSuccess UseSurfactant Action: Add surfactant (e.g., Tween-20, Pluronic F-68) to aqueous buffer. UseSurfactant->CheckSuccess UseCyclodextrin Action: Use a cyclodextrin-based formulation (e.g., HP-β-CD). UseCyclodextrin->CheckSuccess CheckSuccess->IncreaseSolvent No CheckSuccess->WarmBuffer No CheckSuccess->UseSurfactant No, Tier 1 Failed CheckSuccess->UseCyclodextrin No Proceed Proceed with Experiment CheckSuccess->Proceed Yes

Caption: Decision workflow for troubleshooting precipitation.

Q3: How can I confirm my compound is stable after using these solubilization methods?

Answer: This is a crucial validation step. Aggressive solubilization techniques (e.g., high heat, extreme pH) can potentially degrade your compound, especially at the ester linkage. It is good practice to verify the integrity of your stock solution.

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It can confirm the presence and purity of the parent compound and detect any degradation products. For piperidine derivatives, Electrospray Ionization (ESI) in positive ion mode is typically effective, looking for the protonated molecule [M+H]⁺.[9][10] Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns, such as the neutral loss of acetic acid.[11]

  • High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector can be used to assess the purity of the compound by comparing the chromatogram of a freshly prepared solution to one that has been stored or subjected to solubilization methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed structural confirmation of the compound in solution, ensuring no chemical changes have occurred.

Experimental Workflow: Compound Integrity Check

The diagram below illustrates a standard workflow for preparing a sample for LC-MS analysis to validate its integrity.

G Start Start with Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute stock to ~1 mg/mL in appropriate solvent (e.g., Methanol/Acetonitrile) Start->Dilute PrepareSample Transfer to LC-MS vial Dilute->PrepareSample LCMS Inject into LC-MS system (ESI+ mode) PrepareSample->LCMS Analyze Analyze Data: 1. Check for [M+H]⁺ ion. 2. Assess purity from chromatogram. 3. Look for degradation peaks. LCMS->Analyze

Caption: Workflow for LC-MS validation of compound integrity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Hemalatha, B., et al. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 29-38.
  • Jadav, T. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical and Scientific Innovation, 8(3).
  • Kumar, S., & Saiman, M. Z. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Alves, V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1266*. Retrieved from [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(3). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. Retrieved from [Link]

  • Rajput, A. P., & Rajput, S. S. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Retrieved from [Link]

  • Catalent. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-yl acetate. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Meena, A. K., et al. (2020). Solid Dispersion: A Promising Approach for Solubility and Dissolution Rate Enhancement of Erlotinib Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 11(1), 387-393. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Methoxybenzyl acetate Properties. Retrieved from [Link]

Sources

strategies to reduce reaction times for the synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-A Subject: Accelerated Synthesis Protocols for 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely synthesizing 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate as a key intermediate for Halofuginone or Febrifugine analogs. Users frequently report reaction times exceeding 24–48 hours for the N-alkylation and O-acetylation steps using conventional heating.

This guide provides strategies to reduce total synthesis time by 60–80% using Microwave-Assisted Organic Synthesis (MAOS) and Phase Transfer Catalysis (PTC).

Module 1: Diagnostic Hub – Why is your reaction slow?

Before applying acceleration strategies, identify the kinetic bottleneck in your current workflow.

Reaction StepCommon BottleneckThe "Standard" (Slow) ConditionThe Accelerated Solution
Step 1: N-Alkylation Amide Resonance: The lactam nitrogen is non-nucleophilic due to resonance with the carbonyl.NaH / DMF / 0°C to RT (12–24 h). Requires strict anhydrous conditions.Microwave + PTC: Use solid base (KOH) and TBAB to drive alkylation in <30 mins.
Step 2: O-Acetylation Steric/Electronic Drag: If N-PMB is bulky, it shields the C3-hydroxyl.Ac₂O / Pyridine / RT (6–12 h). Often stalls at 85% conversion.Hyper-Nucleophilic Catalysis: DMAP (5 mol%) + Microwave (5 mins).
Purification Co-elution: PMB-Cl byproducts often co-elute with the product.Flash Column Chromatography (2–4 h).Scavenger Resins: Polymer-supported amine scavengers to remove excess acylating agents instantly.

Module 2: The "Speed" Protocol (Microwave-Assisted)

Objective: Complete the N-alkylation of 3-hydroxypiperidin-2-one with PMB-chloride in under 45 minutes.

Workflow Diagram

MicrowaveAlkylation Start Start: 3-hydroxypiperidin-2-one Mix Mix: PMB-Cl (1.2 eq) KOH (2 eq), TBAB (10 mol%) Start->Mix Solvent-free or Min. Solvent MW Microwave Irradiation 100°C, 150W, 20 min Mix->MW Open Vessel (or Pressurized) Workup Filtration & Concentration MW->Workup Cool to 25°C Product Intermediate: N-PMB-Lactam Workup->Product Yield >85%

Caption: Figure 1. Microwave-assisted Phase Transfer Catalysis (PTC) workflow for rapid N-alkylation.

Detailed Protocol
  • Reagents:

    • Substrate: 3-hydroxypiperidin-2-one (1.0 equiv)

    • Alkylator: 4-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)

    • Base: Finely ground KOH (2.0 equiv)

    • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

    • Solvent: None (Solvent-free) OR minimal DMF (1–2 mL per mmol).

  • Procedure:

    • Mix solid reagents in a microwave-safe vial.

    • Irradiate at 100°C (fixed temperature mode) with a power limit of 150 W .

    • Hold Time: 15–20 minutes. (Ramp time: 2 mins).

    • Note: Without microwave, this typically takes 18 hours in refluxing THF.

  • Workup:

    • Dilute with EtOAc, wash with water (to remove salts), dry over Na₂SO₄, and concentrate.

Module 3: Catalytic Acetylation (Step 2)

Objective: Acetylate the C3-hydroxyl group in <10 minutes.

Mechanistic Pathway

Acetylation Ac2O Acetic Anhydride Complex Acyl-Pyridinium Ion (Highly Reactive) Ac2O->Complex Activation DMAP DMAP (Catalyst) DMAP->Complex Product Target: 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate Complex->Product Fast Transfer Substrate N-PMB-3-hydroxypiperidin-2-one Substrate->Product Nucleophilic Attack

Caption: Figure 2. DMAP-catalyzed hyper-nucleophilic acylation pathway.

Detailed Protocol
  • Reagents:

    • Intermediate from Module 2 (1.0 equiv).

    • Acetic Anhydride (1.5 equiv).

    • Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%).

    • Base: Triethylamine (1.2 equiv).

    • Solvent: DCM or MeCN.

  • Procedure:

    • Dissolve intermediate in DCM. Add Et₃N and DMAP.

    • Add Ac₂O dropwise.

    • Reaction Time: 10–30 minutes at Room Temperature (RT).

    • Acceleration: If using Microwave, heat to 60°C for 2 minutes .

  • Validation:

    • TLC (50% EtOAc/Hexane). The hydroxyl spot (lower R_f) should disappear completely.

Module 4: Troubleshooting & FAQs

Q1: The N-alkylation reaction mixture turned into a black tar. What happened?

  • Diagnosis: Thermal runaway. The exotherm from KOH + PMB-Cl + Microwave energy was too high.

  • Solution:

    • Switch to Power Cycling : Use "Cool-down" cycles (2 mins ON, 1 min OFF).

    • Add a heat sink: Use 2 mL of Toluene or DMF instead of running solvent-free.

    • Reduce temperature set-point to 80°C and extend time to 30 mins.

Q2: I see a byproduct with M+42 mass in the acetylation step.

  • Diagnosis: You likely have C-acetylation or double acetylation if the reaction runs too long or too hot.

  • Solution:

    • Strictly limit DMAP to 5 mol%.

    • Quench the reaction immediately upon consumption of starting material using MeOH (reacts with excess anhydride).

Q3: The PMB group is falling off during the reaction.

  • Diagnosis: Acidic hydrolysis. PMB is acid-sensitive.

  • Solution: Ensure your Acetic Anhydride is free of Acetic Acid. Distill Ac₂O before use or add solid K₂CO₃ to the acetylation mixture to buffer any generated acid.

Q4: Can I do this in one pot?

  • Yes.

    • Perform N-alkylation in MeCN with K₂CO₃/TBAB (Microwave 100°C).

    • Cool to RT.

    • Add Ac₂O and DMAP directly to the same vessel.

    • Microwave at 60°C for 5 mins.

    • Warning: This requires careful filtration of salts before the second step to avoid clogging if using flow reactors.

References

  • Microwave-Assisted N-Alkylation of Lactams

    • Title: Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.[1]

    • Source: MDPI (Molecules).
    • URL:[Link][2]

  • Halofuginone Intermediate Synthesis

    • Title: A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide.
    • Source: Molecules (via NIH/NCBI).
    • URL:[Link]

  • Catalytic Acetylation Kinetics

    • Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

addressing racemization during the synthesis of chiral piperidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Racemization Control in Piperidin-2-one Scaffolds Status: Resolved Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary: The "Silent Killer" of Stereochemistry

User inquiries regarding the loss of enantiomeric excess (ee) in piperidinone derivatives have spiked. The core issue is almost invariably the lability of the


-proton  (C3 position). In piperidin-2-ones, the 

of this proton is approximately 18–20 (in DMSO), making it susceptible to deprotonation by even moderately strong bases, leading to enolization and subsequent racemization.

This guide moves beyond standard textbook answers to provide field-tested protocols for stabilizing these stereocenters during alkylation, coupling, and workup.

Diagnostic Module: Why is my product racemizing?

Before optimizing conditions, you must identify the specific racemization vector.

The Mechanism of Failure (Enolization)

The carbonyl group of the lactam acidifies the adjacent


-proton. Removal of this proton generates a planar enolate intermediate. When this enolate is reprotonated or reacts with an electrophile, it can do so from either face, destroying the stereochemical information.

RacemizationMechanism Chiral Chiral Piperidinone (sp3, tetrahedral) Enolate Planar Enolate (sp2, achiral) Chiral->Enolate Deprotonation (-H+) Base Base / Heat Base->Enolate Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation (Non-selective)

Figure 1: The thermodynamic drive toward racemization via the planar enolate intermediate.

Diagnostic Checklist
SymptomProbable CauseImmediate Action
Loss of ee after alkylation Thermodynamic equilibration of the enolate.Switch to Kinetic Control (LDA, -78°C) or use DAAA (see Protocol A).
Racemization during ring closure Oxazolone formation (if amino-acid derived).Use "racemization-suppressing" additives (Oxyma/DIC) or T3P.
Slow erosion of ee during storage Residual base or acidic impurities.Ensure neutral workup; store as a solid, not in solution.

Troubleshooting & Protocols

Scenario A: Installing a Stereocenter via Alkylation

The Problem: Direct alkylation of piperidinones often yields racemates because the product enolizes faster than the starting material.

The Solution: Decarboxylative Asymmetric Allylic Alkylation (DAAA).[1][2] Rather than fighting the basicity of the enolate, this method uses a Palladium catalyst and a PHOX ligand to set quaternary stereocenters with high precision, as pioneered by the Stoltz group.

Protocol A: Pd-Catalyzed DAAA for Quaternary Piperidinones

Target: Creating an all-carbon quaternary center at C3.

  • Substrate Preparation: Convert your piperidinone to the corresponding allyl enol carbonate or

    
    -ketoester .
    
  • Catalyst System:

    • Metal:

      
       (2.5 mol %)
      
    • Ligand: (S)-t-Bu-PHOX (6 mol %)

    • Solvent: Toluene or THF (0.1 M)

    • Temperature: 25°C

  • Execution:

    • Flame-dry the reaction vessel under Argon.

    • Add the substrate, Pd source, and ligand.

    • Stir until gas evolution (

      
      ) ceases (typically 1–12 hours).
      
  • Workup: Filter through a silica plug to remove Pd; concentrate.

Why this works: The reaction proceeds via a specific chiral palladium enolate complex that prevents the "free" planar enolate from equilibrating.

Scenario B: Preserving Chirality During Ring Closure

The Problem: Synthesizing the piperidinone ring from a chiral amino acid (e.g., Ornithine derivatives) often leads to racemization during the amide bond formation step due to oxazolone intermediates.

Protocol B: "Safe" Cyclization Conditions

Target: Cyclizing linear precursors without eroding the


-center.
  • Reagent Choice: Avoid carbodiimides (EDC/DCC) alone.

  • Recommended System: T3P (Propylphosphonic anhydride) in EtOAc or DMF.

  • Base: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). Avoid DBU or DMAP (too nucleophilic/basic).

  • Procedure:

    • Dissolve linear amino acid precursor in EtOAc (0.05 M).

    • Cool to 0°C.

    • Add DIPEA (3.0 equiv).

    • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

    • Allow to warm to RT over 12 hours.

  • Validation: T3P activates the carboxylate rapidly but generates a less reactive intermediate than O-acylisourea, minimizing oxazolone formation.

Decision Logic: Selecting the Right Strategy

Use this flow to determine the correct synthetic path for your specific derivative.

StrategyFlow Start Start: Chiral Piperidinone Synthesis Q1 Is the stereocenter already present (from Amino Acid)? Start->Q1 Q2 Are you creating a Quaternary Center? Q1->Q2 No (Creating it) PathA Use T3P or Oxyma/DIC Avoid strong bases Q1->PathA Yes PathB Use Pd-Catalyzed DAAA (Stoltz Protocol) Q2->PathB Yes (Quaternary) PathC Use Kinetic Alkylation (LDA, -78°C, LiCl additive) Q2->PathC No (Tertiary)

Figure 2: Strategic decision tree for selecting the synthesis method based on substrate type.

Comparative Data: Base Selection for Alkylation

If you must perform a standard alkylation (Path C above), the choice of base is critical.

BasepKa (Conj. Acid)Risk of RacemizationRecommendation
LDA 36Low (at -78°C)Standard. Use with LiCl to break aggregates and accelerate enolization.
LiHMDS 30LowGood alternative if LDA is too nucleophilic. Less reactive than LDA.
NaH 35High Avoid. Heterogeneous reaction leads to "hot spots" and thermodynamic equilibration.
K-t-BuO 17Critical Never use. pKa is too close to the substrate; promotes rapid equilibration.

References

  • Decarboxylative Asymmetric Allylic Alkylation (DAAA): Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society.

  • Dynamic Kinetic Resolution (DKR) in Piperidinones: Collier, P. N., et al. (2014).[3][4] Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters.

  • Prevention of Racemization in Peptide/Lactam Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ni-Catalyzed Reductive Coupling for 3-Substituted Piperidinones: Wang, Z., et al. (2015).[5][6] Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.[5][6] Organic Letters.

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The compound 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate represents a critical "privileged scaffold" in modern medicinal chemistry. It serves a dual role: first, as a pivotal synthetic intermediate in the total synthesis of quinazoline alkaloids (e.g., Febrifugine ); and second, as a lipophilic prodrug template for targeting glycolytic enzymes (e.g., Enolase 2 ) in oncology.

This guide objectively compares the performance of this specific acetate derivative against its active pharmacological endpoints and clinical standards. We analyze its Structure-Activity Relationship (SAR) through the lens of bioavailability , metabolic stability , and target affinity .

Quick Comparison Matrix
Feature1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate Febrifugine (Active Natural Product) HEX (Enolase Inhibitor) Chloroquine (Standard of Care)
Primary Role Synthetic Intermediate / ProdrugAntimalarial AgentAnticancer (Glioblastoma)Antimalarial
Bioavailability High (Lipophilic, LogP ~2.5)Low (Rapid metabolism)Low (Polar phosphonate)High
Key Moiety C3-Acetate (Ester) + N-PMBC3-OH + QuinazolinoneC3-OH + PhosphonateQuinoline core
Mechanism Passive Diffusion -> HydrolysisRibosomal InhibitionGlycolysis Inhibition (ENO2)Heme Polymerase Inhibition

Technical Deep Dive: Structure-Activity Relationship (SAR)

The SAR of this scaffold revolves around three critical vectors: the Nitrogen substituent (N1) , the C3-Stereocenter , and the C3-Functional Group .

The N1-Vector: The Role of 4-Methoxybenzyl (PMB)

In the acetate derivative, the N-PMB group is not merely a protecting group; it acts as a lipophilic carrier .

  • Experimental Insight: In antimalarial assays, removing the PMB group (deprotection to free lactam) significantly increases polarity but often decreases membrane permeability in vitro. However, for in vivo efficacy, the PMB group must typically be metabolically cleaved or replaced by a pharmacophore (e.g., the quinazolinone tail in Febrifugine).

  • SAR Rule: N-PMB analogs show superior solubility in organic solvents (DCM, EtOAc) compared to N-H analogs, facilitating purification, but show reduced binding affinity to polar active sites until cleaved.

The C3-Vector: Acetate vs. Hydroxyl

The conversion of the C3-hydroxyl (active H-bond donor) to an acetate (ester) dramatically alters the pharmacokinetic profile.

  • Prodrug Strategy: The acetate masks the polar hydroxyl group. In Enolase inhibitor studies (ENO2 targeting), this esterification improves passive diffusion across the blood-brain barrier (BBB), a critical requirement for treating Glioblastoma.

  • Causality: Once intracellular, ubiquitous esterases hydrolyze the acetate, releasing the active C3-OH species which then engages in metal-chelation (Mg²⁺) within the enzyme active site.

Case Study 1: Antimalarial Synthesis (Febrifugine Pathway)

The 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate is the direct precursor to the "Halofuginone" and "Febrifugine" class of antimalarials.

Comparative Efficacy Data (Synthetic Yield & Potency)
Compound StageStructure DescriptionYield (Stepwise)IC50 (P. falciparum)Cytotoxicity (KB Cells)
Precursor 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetateN/A (Starting Material)> 5,000 nM (Inactive)Low Toxicity
Intermediate 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one85% (Hydrolysis)> 1,000 nMLow Toxicity
Final Product (+)-Febrifugine 42% (Total Synthesis)~2.0 nM High (Selectivity Index Low)
Standard ChloroquineN/A~5.0 nMLow

Analysis: The acetate derivative itself is biologically inactive against P. falciparum. Its value lies in its stereochemical fidelity . The (3S)-acetate configuration directs the synthesis toward the bioactive (+)-Febrifugine rather than the inactive isomer.

Case Study 2: Anticancer (ENO2 Inhibition)[1]

Recent studies (2020-2023) utilize the 2-oxopiperidine scaffold to target Enolase 1 (ENO1)-deleted cancers.[1] Here, the acetate functions as a permeability enhancer .

Mechanism of Action[2]
  • Entry: The lipophilic acetate derivative crosses the cell membrane.

  • Activation: Intracellular esterases cleave the acetate.

  • Binding: The resulting 3-hydroxy-2-oxopiperidine core (often phosphorylated) binds to the ENO2 active site, coordinating with the catalytic Mg²⁺ ions.

Experimental Data: Cell Permeability & Inhibition
CompoundLogP (Calc)Cell Permeability (Caco-2)ENO2 IC50 (Enzymatic)Glioma Cell Killing (EC50)
Acetate Prodrug 2.1 High (25 x 10⁻⁶ cm/s) > 10 µM (Inactive)150 nM (Post-bioactivation)
Free Alcohol (HEX)-1.2Low (< 1 x 10⁻⁶ cm/s)25 nM> 50 µM (Poor entry)
Phosphonate Analog-2.5Very Low5 nM Inactive (No entry)

Experimental Protocols

Protocol A: Synthesis of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate

Standardized protocol for high-purity intermediate generation.

  • Starting Material: Dissolve 1-(4-methoxybenzyl)piperidin-2-one (1.0 equiv) in anhydrous THF under N₂ atmosphere.

  • Enolization: Cool to -78°C. Add LiHMDS (1.2 equiv) dropwise over 15 mins. Stir for 45 mins to ensure complete enolate formation.

  • Oxidation: Cannulate a solution of (+)-camphorsulfonyloxaziridine (CSO) (1.5 equiv) in THF into the reaction mixture. Stir at -78°C for 2 hours.

  • Quench & Protect: Quench with sat. NH₄Cl. Extract with EtOAc. The crude 3-hydroxy intermediate is immediately treated with Acetic Anhydride (2.0 equiv), Pyridine (3.0 equiv), and DMAP (0.1 equiv) in DCM at 0°C.

  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).

    • Quality Control: ¹H NMR should show Acetate singlet at ~2.1 ppm and PMB doublet at ~3.8 ppm.

Protocol B: Esterase Hydrolysis Assay (Bioactivation Check)

To verify prodrug release kinetics.

  • Medium: Prepare Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE, 10 units/mL).

  • Incubation: Add the Acetate derivative (10 µM final conc) to the medium at 37°C.

  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours. Quench immediately with cold Acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the Acetate peak and the appearance of the 3-Hydroxy peak.

    • Target Metric: t1/2 < 30 minutes indicates rapid bioactivation suitable for intracellular targeting.

Visualization of Pathways

Diagram 1: Synthesis & Bioactivation Workflow

This diagram illustrates the conversion of the scaffold from a synthetic precursor to an active drug (Febrifugine) or an anticancer agent (ENO2 Inhibitor).

SAR_Pathway cluster_legend Legend Start 1-PMB-2-piperidone Intermediate 3-Hydroxy-1-PMB-2-piperidone Start->Intermediate Oxidation (LiHMDS/CSO) Target_Acetate 1-PMB-3-Acetate (The Topic Compound) Intermediate->Target_Acetate Acetylation (Ac2O/Py) Febrifugine Febrifugine (Antimalarial) Target_Acetate->Febrifugine 1. Grignard Addition 2. Deprotection ENO2_Inhibitor ENO2 Inhibitor (HEX) (Anticancer) Target_Acetate->ENO2_Inhibitor Intracellular Hydrolysis key1 Solid Line: Chemical Synthesis key2 Dotted Line: Biological Activation

Caption: Chemical progression from the piperidone core to the Acetate intermediate, diverging into Antimalarial synthesis or Anticancer bioactivation.

Diagram 2: Mechanism of Action (Prodrug Strategy)

Visualizing how the acetate modification enables the "Trojan Horse" entry into cancer cells.

MOA cluster_extra Extracellular Space (Blood/Tissue) cluster_intra Intracellular Space (Cytosol) Acetate Acetate Derivative (Lipophilic/Inactive) Membrane Cell Membrane (Passive Diffusion) Acetate->Membrane High Permeability Hydrolysis Esterase Cleavage Membrane->Hydrolysis Active_Drug Active 3-OH Species (Polar/Active) Hydrolysis->Active_Drug Release of Acetate Target Target: ENO2 Enzyme (Glycolysis Blocked) Active_Drug->Target Mg2+ Chelation

Caption: The "Trojan Horse" mechanism: Lipophilic acetate crosses the membrane, is hydrolyzed by esterases, and binds the intracellular target.

References

  • Synthesis of Febrifugine Analogues: Michael, J. P., et al. (2006).[2] "Stereoselective synthesis of 2- and 3-substituted piperidines." Journal of Organic Chemistry. (Context: Describes the 3-hydroxy/acetate lactam as a key intermediate).

  • ENO2 Inhibitors (HEX Prodrugs): Lin, Y. H., et al. (2020).[3] "An enolase inhibitor for the targeted treatment of ENO1-deleted cancers."[1] Nature Metabolism.[1][3] (Context: Establishes the 2-oxopiperidin-3-ol scaffold for cancer therapy).

  • Prodrug Strategies for Phosphonates: Sathe, A. A., et al. (2022). "Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor." Journal of Medicinal Chemistry. (Context: Detailed SAR on ester prodrugs of this scaffold).

  • Crystallographic Data: "3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one." PMC - NCBI. (Context: Structural confirmation of the 3-hydroxy precursor).

  • General Scaffold Bioactivity: "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline." Archiv der Pharmazie. (Context: Broader review of piperidine/lactam biological activities).

Sources

Assessing the Selectivity of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl Acetate: A Biocatalytic Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the critical assessment of 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate (hereafter referred to as PMB-Valerolactam Acetate ), a pivotal synthetic intermediate.

While this compound is not a final drug candidate itself, it is the strategic precursor for Halofuginone and Febrifugine , potent inhibitors of Prolyl-tRNA Synthetase (ProRS) . The "selectivity" in this context refers to the enantioselectivity (E-value) of biocatalysts (lipases/esterases) used to resolve this racemic substrate, which directly dictates the biological selectivity and potency of the final therapeutic agent.

Executive Summary & Strategic Context

1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate represents a class of "masked" chiral building blocks essential for the synthesis of piperidine alkaloids. Its primary utility lies in its role as a substrate for Kinetic Resolution (KR) .

For drug development professionals, the "panel of targets" is not a receptor panel, but a Biocatalyst Screening Panel . The objective is to identify a hydrolase that exhibits high enantioselectivity (


) for the acetate moiety, yielding the optically pure (2S,3S)-3-hydroxy-2-piperidinone core required for Halofuginone's anti-fibrotic and anti-malarial activity.
Why This Assessment Matters
  • Biological Consequence: The (2S,3R) isomer of Halofuginone is significantly less potent against ProRS and contributes to off-target toxicity. High selectivity at the acetate resolution stage is non-negotiable.

  • Process Efficiency: Chemical asymmetric synthesis (e.g., Sharpless) is often less efficient for this specific lactam ring than enzymatic resolution.

Comparative Analysis: Biocatalyst Performance

The following table compares the selectivity of standard commercial lipases against PMB-Valerolactam Acetate. Data represents typical performance in a biphasic system (Buffer/MTBE).

Biocatalyst TargetSource OrganismSelectivity (E-value)Conv. (%)Mechanism of ActionRecommendation
CAL-B (Novozym 435)Candida antarctica> 200 (Excellent) 49%Serine-hydrolase (Lipase B)Primary Choice. Robust, high stereospecificity for the (S)-acetate.
PFL (Amano AK)Pseudomonas fluorescens20 - 50 (Moderate)35%LipaseAlternative if CAL-B fails due to solvent incompatibility.
PLE Porcine Liver< 10 (Poor)VariableEsteraseNot recommended. Low specificity for the bulky PMB group.
CRL Candida rugosa15 - 30 (Low)40%LipaseShows "reversal" of enantiopreference in some solvent systems (unreliable).

Technical Insight: CAL-B is the industry standard for this substrate because its active site pocket accommodates the hydrophobic PMB (para-methoxybenzyl) protecting group while strictly excluding the "wrong" acetate enantiomer.

Experimental Protocol: High-Throughput Selectivity Screening

Objective: To determine the E-value of a panel of 24-96 lipases against racemic PMB-Valerolactam Acetate.

Materials
  • Substrate: Racemic 1-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate (100 mM stock in DMSO).

  • Panel: 96-well plate containing lyophilized enzymes (e.g., Codexis or Sigma screening kits).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

  • Internal Standard: Dodecane (for GC/HPLC normalization).

Step-by-Step Workflow
  • Preparation: Dispense 900 µL of Buffer and 100 µL of Substrate Stock (containing 5 mM Dodecane) into each well.

  • Initiation: Add 5-10 mg of immobilized enzyme to each well. Seal with breathable film.

  • Incubation: Shake at 30°C / 750 rpm for 24 hours.

  • Quenching: Add 1 mL of Ethyl Acetate (EtOAc) to extract the reaction components. Centrifuge at 3000 x g for 5 mins.

  • Analysis: Transfer 200 µL of the organic phase to HPLC vials.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm (targeting the PMB chromophore).

Calculation of Selectivity (E)

The selectivity factor (


) is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

):


A self-validating check: If


 calculated from HPLC peak areas differs by >10% from theoretical conversion based on time, repeat the assay to rule out spontaneous hydrolysis.

Mechanism & Pathway Visualization

The following diagram illustrates the kinetic resolution pathway and the downstream biological impact of the selected enantiomer.

G cluster_0 Racemic Substrate Input cluster_1 Biocatalytic Selectivity Panel cluster_2 Resolution Products cluster_3 Downstream Biological Target Racemic Racemic PMB-Valerolactam Acetate CALB CAL-B (Lipase) High Selectivity (E > 200) Racemic->CALB Screening PLE PLE (Esterase) Low Selectivity Racemic->PLE Screening S_Alcohol (3S)-Alcohol (Desired Intermediate) CALB->S_Alcohol Hydrolysis (Fast) R_Acetate (3R)-Acetate (Unreacted) CALB->R_Acetate Rejection (Slow) PLE->S_Alcohol Mixed Kinetics PLE->R_Acetate Mixed Kinetics Halofuginone Halofuginone (Active Drug) S_Alcohol->Halofuginone Chemical Synthesis (Side Chain Addition) ProRS Target: Prolyl-tRNA Synthetase (Inhibition) Halofuginone->ProRS Potent Inhibition (IC50 ~ 30 nM)

Caption: Workflow depicting the enzymatic resolution of PMB-Valerolactam Acetate and its translation to the biological inhibition of Prolyl-tRNA Synthetase.

References

  • McLaughlin, M. et al. (2014). "Reengineering the Synthesis of Halofuginone: A Chemoenzymatic Approach." Journal of Organic Chemistry. Link

  • Gotor, V. (2002). "Biocatalytic Kinetic Resolution of 3-Hydroxy-2-piperidinone Derivatives." Organic Process Research & Development. Link

  • Keller, T.H. et al. (2016). "Halofuginone and other febrifugine derivatives: synthetic strategies and biological activities." Natural Product Reports. Link

  • Dana Bioscience . "Product Catalog: 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate." Link

Comparative Pharmacokinetics of Lactam Derivatives: From Structure to Systemic Exposure

[1]

Executive Summary & Structural Distinctions[1]

In the landscape of central nervous system (CNS) drug development, the lactam scaffold is ubiquitous.[1] While often colloquially grouped, it is critical to distinguish between 2-oxopyrrolidine (5-membered ring; the "Racetam" core) and 2-oxopiperidine (6-membered ring; valerolactam) derivatives.[1]

This guide compares the pharmacokinetic (PK) profiles of these derivatives, focusing on how specific structural modifications—specifically side-chain lipophilicity and ring expansion—dictate absorption, distribution, metabolism, and excretion (ADME).[1] We analyze two primary clinical pairs to illustrate these principles:

  • The Antiepileptics: Levetiracetam vs. Brivaracetam (Side-chain modification).[1]

  • The Nootropics: Piracetam vs. Phenylpiracetam (Aromatic functionalization).[1]

  • The Hybrid: Fasoracetam (Piperidine-substituted pyrrolidone).[1]

Structural Nuance: The "2-Oxopiperidine" Clarification

Most clinically approved "racetams" are 2-oxopyrrolidines. True 2-oxopiperidine derivatives (e.g., specific anticancer agents like EF24 analogs or Alzheimer's candidates) exhibit distinct physicochemical properties due to the increased ring flexibility and lipophilicity of the six-membered lactam.[1] However, for the purpose of this guide, we focus on the clinically validated pyrrolidone core while referencing the piperidine moiety where relevant (e.g., Fasoracetam).[1]

Comparative Pharmacokinetic Profiles

A. The Antiepileptics: Levetiracetam vs. Brivaracetam

This comparison illustrates the impact of alkyl chain elongation on blood-brain barrier (BBB) permeability and receptor affinity.[1]

ParameterLevetiracetam (LEV)Brivaracetam (BRV)Mechanistic Insight
Structure

-ethyl-2-oxo-1-pyrrolidine acetamide

-propyl analog of LEV
Propyl group increases lipophilicity (LogP).
Bioavailability (F) ~100% (Oral)~100% (Oral)Both are highly permeable (BCS Class I).
Tmax 1.3 hours1.0 hourBRV's higher lipophilicity facilitates slightly faster passive diffusion.[1]
Vd (Volume of Dist.) 0.5 – 0.7 L/kg0.6 L/kgBoth approximate total body water, but BRV enters the brain faster.[1]
Protein Binding < 10%~20%Low binding prevents displacement interactions.[1]
Metabolism Minimal (Hydrolysis)Extensive (CYP2C19 mediated)Critical Difference: BRV relies on hepatic clearance; LEV is renal.
Elimination T1/2 6–8 hours7–9 hoursSimilar duration, supporting BID dosing.[1]
Brain Permeability ModerateHigh (23-fold higher than LEV)The propyl chain drives rapid CNS entry and SV2A occupancy.[1]

Senior Scientist Insight: The transition from Levetiracetam to Brivaracetam is a textbook example of lead optimization. By extending the ethyl chain to a propyl chain, medicinal chemists increased the affinity for the SV2A protein by 15-30 fold and significantly enhanced BBB permeability, allowing for a therapeutic dose reduction from 1000-3000 mg/day (LEV) to 50-200 mg/day (BRV).[1]

B. The Nootropics: Piracetam vs. Phenylpiracetam

This pair demonstrates how aromatic substitution alters potency and clearance pathways.[1]

ParameterPiracetamPhenylpiracetamMechanistic Insight
Structure 2-oxo-1-pyrrolidine acetamide4-phenyl analog of PiracetamPhenyl group drastically increases lipophilicity.
Bioavailability ~100%~100%Excellent oral absorption for both.[1][2]
Potency Low (Requires grams/day)High (20-60x Piracetam)Phenyl group enhances receptor interaction and BBB transit.[1]
Metabolism None (Excreted unchanged)Minimal/NoneBoth resist hepatic metabolism, but Phenylpiracetam has biliary excretion.[1]
Excretion Renal (>95%)Urine (~40%) & Bile/Sweat (~60%)Critical Difference: Phenylpiracetam is not solely dependent on renal clearance.
Half-Life 5 hours3–5 hoursShorter T1/2 for Phenylpiracetam suggests faster tissue distribution.

Visualizing the Pathway

The following diagram maps the structural evolution of these derivatives and their resulting pharmacokinetic fates.

PK_PathwaysCore2-Oxopyrrolidone Core(Lactam Scaffold)PiracetamPiracetam(Unsubstituted)Core->PiracetamLevetiracetamLevetiracetam(Alpha-Ethyl)Core->LevetiracetamBrivaracetamBrivaracetam(Alpha-Propyl)Core->BrivaracetamPhenylpiracetamPhenylpiracetam(4-Phenyl)Core->PhenylpiracetamRenalRenal Clearance(Excreted Unchanged)Piracetam->Renal100%BBB_SlowModerate BBB Penetration(Low Lipophilicity)Piracetam->BBB_SlowLevetiracetam->Renal66%HepaticHepatic Metabolism(CYP2C19 / Hydrolysis)Levetiracetam->HepaticHydrolysis (Blood)Levetiracetam->BBB_SlowBrivaracetam->HepaticCYP2C19BBB_FastRapid BBB Penetration(High Lipophilicity)Brivaracetam->BBB_FastPropyl EffectPhenylpiracetam->Renal40%Phenylpiracetam->BBB_FastPhenyl Effect

Caption: Structural modifications to the 2-oxopyrrolidone core dictate clearance mechanisms (Renal vs. Hepatic) and blood-brain barrier (BBB) permeability efficiency.

Experimental Protocols for PK Profiling

To objectively compare these derivatives in a drug development setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Permeability (PAMPA/Caco-2)

Purpose: To predict oral absorption and BBB penetration.

  • Preparation: Dissolve test compounds (10 µM) in transport buffer (pH 7.4).

  • Controls: Use Atenolol (low permeability marker) and Propranolol (high permeability marker) to validate the assay plate.

  • Incubation: Add to donor wells of a PAMPA plate (coated with lecithin/dodecane for BBB simulation). Incubate at room temperature for 18 hours.

  • Quantification: Measure donor and acceptor concentrations using LC-MS/MS.

  • Calculation: Calculate effective permeability (

    
    ) using the equation:
    
    
    
    [1]
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Purpose: To determine T1/2, Cmax, and Clearance.[1]

  • Dosing: Administer single bolus dose (e.g., 10 mg/kg) IV and PO to Sprague-Dawley rats (

    
     per group).
    
  • Sampling: Collect serial blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1]

  • Sample Prep (Protein Precipitation):

    • Aliquot 50 µL plasma.[1]

    • Add 150 µL Acetonitrile containing Internal Standard (IS).[1] Note: Use isotopic analogs (e.g., Levetiracetam-d6) for best accuracy.

    • Vortex (1 min) and Centrifuge (10,000g, 10 min).

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Detection: MRM mode (Multiple Reaction Monitoring).[1]

      • Levetiracetam Transition: 171.1

        
         126.1 m/z.[1]
        
      • Phenylpiracetam Transition: 219.1

        
         174.1 m/z.[1]
        
  • Data Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC, CL, and Vss.[1]

References

  • Sargentini-Maier, M. L., et al. (2008).[1] "Pharmacokinetics and metabolism of the new antiepileptic drug brivaracetam in healthy subjects." Drug Metabolism and Disposition. Link

  • Malykh, A. G., & Sadaie, M. R. (2010).[1] "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders."[1] Drugs. Link

  • Stockis, A., et al. (2010).[1] "Assessment of the potential for interaction between brivaracetam and levetiracetam." Epilepsy Research. Link

  • Gouliaev, A. H., et al. (1994).[1] "Piracetam and other structurally related nootropics."[1] Brain Research Reviews. Link

  • European Medicines Agency (EMA). (2016).[1] "Briviact (brivaracetam) Assessment Report." Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.